ARL67156
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Br2N5O12P3/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXFKEOLRYLPJG-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br2N5O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017960 | |
| Record name | ARL 67156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160928-38-1 | |
| Record name | ARL 67156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ARL67156: A Technical Guide to a Selective Ecto-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARL67156, chemically known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate, is a widely utilized pharmacological tool in the study of purinergic signaling.[1][2] It functions as a competitive inhibitor of specific ectonucleotidases, enzymes responsible for the extracellular hydrolysis of ATP and ADP.[1][2] By impeding the degradation of these nucleotides, this compound effectively prolongs their signaling effects on P2 receptors, making it an invaluable agent for elucidating the complex roles of purinergic regulation in various physiological and pathological processes.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, detailed experimental protocols for its use, and its application in research.
Introduction to this compound and Ecto-ATPase Inhibition
Extracellular adenosine triphosphate (ATP) and its hydrolysis product, adenosine diphosphate (ADP), are critical signaling molecules that mediate a wide array of biological functions through the activation of purinergic P2 receptors. The concentration and duration of action of these nucleotides in the extracellular space are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. This enzymatic cascade primarily involves the sequential hydrolysis of ATP to ADP, then to AMP, and finally to adenosine, which in turn activates P1 receptors.
This compound is a synthetic analog of ATP designed to be resistant to hydrolysis by certain ectonucleotidases.[1] Its key structural feature is the substitution of the β-γ phosphodiester bond with a dibromomethylene group, which prevents cleavage by enzymes like Nucleoside Triphosphate Diphosphohydrolases (NTPDases).[1] This resistance to degradation, coupled with its ability to competitively bind to the active site of specific ecto-ATPases, makes this compound a potent tool for inhibiting their activity.
Mechanism of Action and Selectivity
This compound acts as a weak competitive inhibitor of a select group of ectonucleotidases.[1][2][4] Its primary targets are:
-
NTPDase1 (CD39): A key enzyme that hydrolyzes both ATP and ADP.
-
NTPDase3: An enzyme with a preference for ATP over ADP.
-
NPP1 (Nucleotide Pyrophosphatase/Phosphodiesterase 1): An enzyme that can also hydrolyze ATP.
This compound is notably less effective against other ectonucleotidases, including NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2] This selectivity allows researchers to dissect the specific contributions of NTPDase1 and NTPDase3 to purinergic signaling pathways. Some studies also suggest that this compound can act as a dual inhibitor of CD39 and CD73.[3]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound is typically quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the enzyme source, substrate concentration, and assay conditions. A summary of reported values is presented in the table below for easy comparison.
| Enzyme Target | Species | Ki (μM) | IC50 (μM) | Comments |
| NTPDase1 (CD39) | Human | 11 ± 3[1][4] | ~24 (human blood cells)[1] | Weak competitive inhibitor.[1][2] |
| Rat | 27[1] | ~8 (rat vas deferens)[1] | ||
| NTPDase3 | Human | 18 ± 4[1][4] | - | Weak competitive inhibitor.[1][2] |
| Rat | 112[1] | - | ||
| NPP1 | Human | 12 ± 3[1][4] | - | Weak competitive inhibitor.[1][2] |
| NTPDase2 | Human | >1000[1] | - | Not an effective inhibitor.[1][2] |
| NTPDase8 | Human | - | - | Not an effective inhibitor.[1] |
| Mouse | - | - | Weak inhibitor, particularly of ADPase activity.[1] | |
| NPP3 | Human | - | - | Not an effective inhibitor.[1] |
| Ecto-5'-nucleotidase (CD73) | Human | - | - | Not an effective inhibitor, though some dual inhibitory activity has been reported.[1][3] |
| Ecto-ATPase | Bovine (chromaffin cells) | 0.255 ± 0.136[5] | - | Competitive inhibitor.[5] |
| Rat (parotid) | - | ~120[6] |
Experimental Protocols
Determination of Ecto-ATPase Activity using Malachite Green Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.
Materials:
-
Malachite green hydrochloride
-
Ammonium molybdate
-
Triton X-100 or Tween 20
-
Citric acid
-
ATP solution (substrate)
-
This compound solution (inhibitor)
-
Enzyme source (e.g., cell lysates, purified enzyme)
-
Reaction buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Malachite Green Reagent:
-
Solution A: Dissolve 0.045% (w/v) malachite green hydrochloride in water.
-
Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Solution C (detergent): 1% (v/v) Triton X-100 or Tween 20.
-
Mix Solutions A and B in a 3:1 ratio. This is the working reagent. Add Solution C to the working reagent at a 1:1000 dilution just before use.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of reaction buffer.
-
Add 10 µL of the enzyme preparation.
-
To test inhibition, add 10 µL of this compound at various concentrations. For control wells, add 10 µL of vehicle.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of ATP solution (final concentration typically in the µM range).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
-
Color Development:
-
Stop the reaction by adding 50 µL of the malachite green working reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate (KH2PO4).
-
Calculate the amount of Pi released in each well from the standard curve.
-
Determine the enzyme activity and the percentage of inhibition by this compound.
-
Analysis of Nucleotide Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of ATP and its hydrolysis products (ADP, AMP, and adenosine).
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is commonly used, and the elution of nucleotides is detected by UV absorbance.
Materials:
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase A (e.g., 100 mM KH2PO4, pH 6.0)
-
Mobile phase B (e.g., 100% methanol or acetonitrile)
-
ATP, ADP, AMP, adenosine standards
-
This compound
-
Enzyme source
-
Reaction buffer
-
Perchloric acid (HClO4) and Potassium hydroxide (KOH) for reaction termination and neutralization
Protocol:
-
Enzyme Reaction:
-
Set up the enzymatic reaction in a microcentrifuge tube containing reaction buffer, enzyme, and this compound (or vehicle).
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for various time points.
-
-
Sample Preparation:
-
Terminate the reaction by adding ice-cold perchloric acid to a final concentration of 0.5 M.
-
Incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding a calculated amount of KOH.
-
Centrifuge again to pellet the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Run a gradient elution program, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the nucleotides.
-
Monitor the absorbance at 254 nm or 260 nm.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to ATP, ADP, AMP, and adenosine by comparing their retention times and peak areas to those of the standards.
-
Calculate the rate of ATP hydrolysis and the effect of this compound.
-
Visualizing the Impact of this compound
Purinergic Signaling Pathway and this compound Inhibition
The following diagram illustrates the cascade of extracellular ATP hydrolysis and the points of inhibition by this compound.
Caption: this compound inhibits NTPDase1/3, preventing ATP/ADP hydrolysis.
Experimental Workflow: Assessing this compound's Effect on NK Cell Cytotoxicity
This diagram outlines a typical in vivo experiment to evaluate the impact of this compound on the anti-tumor activity of Natural Killer (NK) cells.
Caption: In vivo workflow to test this compound's effect on NK cell therapy.
Applications in Research and Drug Development
This compound has been instrumental in a variety of research areas:
-
Neurotransmission: Investigating the role of purinergic signaling in synaptic plasticity and neuronal communication.
-
Inflammation and Immunity: Elucidating the contribution of extracellular ATP and ADP to inflammatory responses and immune cell function. For instance, studies have shown that this compound can enhance the cytotoxicity of NK cells against cancer cells, suggesting a potential role in cancer immunotherapy.[7]
-
Cardiovascular Physiology: Studying the regulation of vascular tone, platelet aggregation, and cardiac function by purinergic signaling.
-
Cancer Biology: Exploring the impact of the tumor microenvironment's purinergic signaling on cancer cell proliferation and immune evasion.[1][4]
In drug development, this compound serves as a lead compound and a pharmacological probe for the development of more potent and selective inhibitors of ectonucleotidases. Targeting these enzymes is a promising therapeutic strategy for various conditions, including cancer, inflammatory disorders, and thrombosis.[1][4]
Limitations and Considerations
Despite its utility, researchers should be aware of the following limitations when using this compound:
-
Weak Potency: this compound is a relatively weak inhibitor, and high concentrations may be required to achieve significant inhibition, especially in the presence of high substrate concentrations.[1][2]
-
Off-Target Effects: At higher concentrations, the possibility of off-target effects on other proteins, including P2 receptors, cannot be entirely ruled out.
-
In Vivo Stability: The metabolic stability of this compound in vivo has not been extensively characterized and may vary between species.[1][4]
-
Acidic Instability: this compound has been reported to be unstable under acidic conditions, which should be considered during sample preparation for analysis.[2]
Conclusion
This compound remains a cornerstone tool for researchers investigating the multifaceted roles of purinergic signaling. Its ability to selectively inhibit key ecto-ATPases provides a valuable window into the dynamics of extracellular nucleotide metabolism. By understanding its mechanism of action, selectivity, and experimental nuances as outlined in this guide, scientists and drug development professionals can effectively leverage this compound to advance our knowledge of purinergic regulation and explore its therapeutic potential. As research in this field progresses, this compound will continue to serve as a critical reference compound for the development of next-generation ectonucleotidase inhibitors with improved potency and selectivity.
References
- 1. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [this compound, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ARL67156: A Technical Guide to its Role in Purinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARL67156, also known as FPL 67156, is a critical pharmacological tool in the study of purinergic signaling. As a competitive and non-hydrolysable analogue of adenosine triphosphate (ATP), its primary mechanism of action is the inhibition of ecto-ATPases, particularly ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). This inhibition leads to a prolongation of the extracellular lifespan of ATP and adenosine diphosphate (ADP), thereby potentiating their effects on P2 purinergic receptors. This guide provides an in-depth analysis of this compound, including its inhibitory profile against various ectonucleotidases, its impact on purinergic signaling cascades, and detailed experimental protocols for its application in research. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound to explore the intricate roles of purinergic signaling in health and disease.
Introduction to this compound and Purinergic Signaling
Purinergic signaling is a fundamental intercellular communication system mediated by extracellular nucleotides and nucleosides, primarily ATP and its breakdown products ADP, adenosine monophosphate (AMP), and adenosine. These molecules activate a diverse family of purinergic receptors (P1 and P2) on the cell surface, regulating a vast array of physiological processes, including neurotransmission, inflammation, and vascular function.[1] The concentration and duration of these signaling molecules in the extracellular space are tightly controlled by a cascade of cell-surface enzymes known as ectonucleotidases.
This compound (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate) is a selective inhibitor of certain ecto-ATPases, the enzymes responsible for the initial steps in the hydrolysis of extracellular ATP and ADP.[2][3] By blocking these enzymes, this compound effectively increases the local concentration and prolongs the signaling of ATP and ADP at their respective P2 receptors. This property has made this compound an invaluable tool for elucidating the roles of these nucleotides in various biological systems. Furthermore, its ability to modulate the purinergic signaling landscape has garnered interest in its potential therapeutic applications, particularly in areas such as cancer immunotherapy and cardiovascular disease.[4][5]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of specific ecto-ATPases.[2][6] Structurally, it is an ATP analogue where the terminal pyrophosphate bond is replaced by a dibromomethylene group, rendering the molecule resistant to hydrolysis by ectonucleotidases.[4] This stability allows it to bind to the active site of these enzymes without being degraded, thereby competing with the natural substrates, ATP and ADP.
The primary targets of this compound are members of the ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) family and the nucleotide pyrophosphatase/phosphodiesterase (NPP) family. Specifically, it has been shown to be a potent inhibitor of NTPDase1 (also known as CD39) and NTPDase3, as well as NPP1.[2][7] Its inhibitory activity against other ectonucleotidases, such as NTPDase2, NTPDase8, and ecto-5'-nucleotidase (CD73), is significantly weaker.[2][7] This selectivity profile is crucial for its utility in dissecting the contributions of different ecto-ATPase isoforms in a given biological context.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound against various human ectonucleotidases has been quantified in several studies. The following table summarizes the reported inhibitory constants (Ki) and pIC50 values, providing a clear comparison of its selectivity.
| Enzyme Target | Species | Inhibition Constant (Ki) | pIC50 | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 µM | - | [2] |
| Human | ~1 µM | - | [4] | |
| NTPDase3 | Human | 18 ± 4 µM | - | [2] |
| NPP1 | Human | 12 ± 3 µM | - | [2] |
| ecto-ATPase | Human (blood cells) | - | 4.62 | [8] |
| Rat (vas deferens) | - | 5.1 | [3] | |
| ecto-ATPase | Bovine (chromaffin cells) | 0.255 ± 0.136 µM | - | [6] |
Impact on Purinergic Signaling Pathways
By inhibiting the degradation of extracellular ATP and ADP, this compound profoundly impacts purinergic signaling cascades. The elevated levels of these nucleotides lead to enhanced activation of P2 receptors, which can trigger a variety of downstream cellular responses.
Potentiation of P2 Receptor Signaling
The primary consequence of this compound application is the potentiation of signaling through both ionotropic P2X receptors and metabotropic P2Y receptors. This can lead to:
-
Increased intracellular calcium mobilization.
-
Modulation of ion channel activity.
-
Activation of various protein kinases and transcription factors.
The specific downstream effects are cell-type and receptor-subtype dependent.
Indirect Effects on Adenosine Signaling
While this compound is not a direct inhibitor of ecto-5'-nucleotidase (CD73), the enzyme that converts AMP to adenosine, it can indirectly affect adenosine signaling. By inhibiting NTPDase1 and NTPDase3, this compound reduces the production of AMP from ATP and ADP.[2] This can lead to a decrease in the substrate available for CD73, potentially reducing the formation of immunosuppressive adenosine. This indirect modulation of the ATP/adenosine balance is a key aspect of its potential in cancer immunotherapy.[4][5]
Differential Effects on ATP and ADP Degradation
Some studies have suggested that this compound is a more potent inhibitor of ADP degradation than ATP degradation.[9][10] This differential effect can lead to an accumulation of ADP in the extracellular space, which may preferentially activate certain P2Y receptor subtypes, such as P2Y1, P2Y12, and P2Y13. Researchers should consider this possibility when interpreting experimental results obtained using this compound.
Visualizing the Impact of this compound on Purinergic Signaling
The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of purinergic signaling and the mechanism of action of this compound.
References
- 1. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malachite green assay for measuring NTPDase activity (CD39 and NTPDases2, –3 and 8) [bio-protocol.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Ecto-ATPase Inhibitor ARL67156: A Technical Guide to its Discovery, Mechanism, and Application
Abstract
ARL67156, also known as FPL 67156, is a pivotal research tool in the study of purinergic signaling. As a selective ecto-ATPase inhibitor, it plays a crucial role in preventing the degradation of extracellular adenosine triphosphate (ATP), thereby potentiating its effects on P2 receptors. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing its pharmacological properties, experimental applications, and the signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are provided to illustrate complex signaling pathways and experimental workflows.
Introduction
Extracellular nucleotides, particularly ATP, are critical signaling molecules involved in a vast array of physiological processes, including neurotransmission, inflammation, and vascular function.[1] The biological effects of ATP are mediated by P2 purinoreceptors and are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. These enzymes rapidly hydrolyze ATP to ADP, AMP, and finally adenosine, thus terminating its signaling.[2][3]
This compound (6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate) was developed as a selective inhibitor of ecto-ATPases, providing a means to prolong the extracellular lifetime of ATP and study its downstream effects.[4][5] It is a non-hydrolysable analog of ATP, where the terminal phosphodiester bond is replaced by a phosphomethyl bond, rendering it resistant to cleavage by ectonucleotidases.[4] This guide delves into the technical details of this compound, from its fundamental properties to its practical application in research.
Discovery and Development
This compound, originally designated FPL 67156, was first described in 1995 as a novel and selective inhibitor of ecto-ATPase activity on blood cells.[4][5] Its development was a significant step forward in the pharmacological dissection of purinergic signaling pathways. Subsequent studies have characterized its inhibitory profile across a range of ectonucleotidases and its utility in various biological systems.[4]
Mechanism of Action
This compound functions as a competitive inhibitor of specific ectonucleotidases. Its primary targets are members of the Ecto-NTPDase (Ecto-Nucleoside Triphosphate Diphosphohydrolase) and E-NPP (Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase) families. By binding to the active site of these enzymes, this compound prevents the hydrolysis of extracellular ATP and, to a lesser extent, ADP.[4][6]
Purinergic Signaling Pathway Modulation
The primary effect of this compound is the potentiation of purinergic signaling. In the extracellular space, ATP can activate various P2X and P2Y receptors, leading to downstream cellular responses. Ectonucleotidases like NTPDase1 (CD39) and NTPDase3 hydrolyze ATP to ADP, which can then activate other P2Y receptors. Further degradation to AMP and adenosine (by ecto-5'-nucleotidase/CD73) leads to the activation of P1 (adenosine) receptors, which often have opposing effects to P2 receptors.[2][3][7] By inhibiting the initial steps of ATP degradation, this compound shifts the balance towards prolonged P2 receptor activation.
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified against several ectonucleotidases. The following tables summarize the key inhibitory constants.
Table 1: Inhibitory Potency (Ki) of this compound against Human Ectonucleotidases [4][5]
| Enzyme Target | Alternative Name | Inhibition Constant (Ki) in μM |
| NTPDase1 | CD39 | 11 |
| NTPDase3 | - | 18 |
| NPP1 | PC-1 | 12 |
Table 2: Inhibitory Potency (pIC50 and pKi) of this compound in Tissue Preparations [5][8]
| Tissue Preparation | Species | Parameter | Value |
| Human Blood Cells | Human | pIC50 | 4.62 |
| Rabbit Ear Artery | Rabbit | pKi | 5.2 |
| Rat Vas Deferens | Rat | pIC50 | 5.1 |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pKi is the negative logarithm of the inhibition constant (Ki).
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Ectonucleotidase Inhibition Assay using Malachite Green
This assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is directly proportional to the amount of Pi produced.
Materials:
-
Recombinant human NTPDase1, NTPDase3, or NPP1
-
This compound
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl2
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 M HCl). Working reagent is prepared by mixing 3 parts of Solution A with 1 part of Solution B and 0.2 parts of 2% Triton X-100.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer to the "no enzyme" control wells.
-
Add 25 µL of the enzyme solution (e.g., NTPDase1) to all other wells.
-
Add 25 µL of varying concentrations of this compound to the test wells and an equal volume of assay buffer to the control wells. Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of ATP solution (final concentration, e.g., 100 µM) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring less than 20% of the substrate is consumed.
-
Stop the reaction by adding 10 µL of the malachite green working reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620-640 nm using a microplate reader.
-
Construct a phosphate standard curve to determine the concentration of Pi released.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Capillary Electrophoresis (CE) for Ectonucleotidase Activity
CE offers a high-resolution method to separate and quantify the substrate (ATP) and the product (ADP/AMP) of the enzymatic reaction.
Principle: Charged molecules migrate at different rates in an electric field within a narrow capillary, allowing for their separation and quantification.
Materials:
-
Capillary Electrophoresis system with UV detection
-
Fused-silica capillary (e.g., 50 µm internal diameter)
-
Recombinant ectonucleotidase
-
This compound
-
ATP (substrate)
-
Reaction Buffer: 10 mM HEPES (pH 7.4), 2 mM MgCl2, 1 mM CaCl2
-
Running Buffer: 40 mM Sodium Borate (pH 9.1)
Procedure:
-
Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the running buffer.
-
Prepare reaction mixtures containing the reaction buffer, a fixed concentration of ATP, the ectonucleotidase, and varying concentrations of this compound.
-
Incubate the reaction mixtures at 37°C for a specific time.
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heating.
-
Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Apply a high voltage (e.g., 15-25 kV) to separate the components.
-
Detect the separated ATP, ADP, and AMP by their UV absorbance at 254 nm.
-
Quantify the peak areas of the substrate and products to determine the extent of the reaction and the inhibitory effect of this compound.
Applications in Research
This compound has been instrumental in elucidating the roles of extracellular ATP in various physiological and pathological contexts.
-
Neurotransmission: It has been used to demonstrate the role of ATP as a neurotransmitter or co-transmitter in the nervous system by potentiating neurogenic contractions in tissues like the vas deferens.[5]
-
Vascular Biology: Studies using this compound have shown its potential to prevent vascular calcification, a hallmark of diseases like atherosclerosis and aortic stenosis.[1][5]
-
Inflammation and Immunity: By preventing the degradation of pro-inflammatory ATP and the subsequent formation of immunosuppressive adenosine, this compound is a valuable tool for studying the role of purinergic signaling in the tumor microenvironment and inflammatory responses.[2][9]
-
Platelet Aggregation: The compound has been used to study the role of ecto-ATPases in regulating platelet function.
Limitations and Considerations
While this compound is a powerful tool, researchers should be aware of its limitations:
-
Selectivity: It is not entirely specific for one ectonucleotidase and can inhibit several members of the NTPDase and NPP families.[4]
-
Potency: It is considered a moderately potent inhibitor, and high concentrations may be required in some experimental systems, which can lead to off-target effects.[4]
-
Off-Target Effects: At concentrations above 100 µM, this compound can have direct effects on some P2 receptors, acting as a weak antagonist at P2X and P2Y12 receptors and a weak agonist at P2Y2/4 receptors.[4]
Conclusion
This compound remains an indispensable pharmacological tool for investigating the complex world of purinergic signaling. Its ability to selectively inhibit the breakdown of extracellular ATP has provided invaluable insights into the physiological and pathophysiological roles of this ubiquitous signaling molecule. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, quantitative data, and experimental application. A thorough understanding of its properties and limitations, as detailed herein, is crucial for its effective and appropriate use in scientific research. As the field of purinergic signaling continues to expand, the foundational knowledge gained through the use of tools like this compound will undoubtedly pave the way for new therapeutic strategies targeting ectonucleotidases.
References
- 1. Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 3. Manipulating extracellular ATP levels [bio-protocol.org]
- 4. Capillary electrophoresis-based nanoscale assays for monitoring ecto-5'-nucleotidase activity and inhibition in preparations of recombinant enzyme and melanoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolysis of Extracellular ATP by Ectonucleoside Triphosphate Diphosphohydrolase (ENTPD) Establishes the Set Point for Fibrotic Activity of Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
- 9. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ARL67156 in Cancer Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of the tumor microenvironment (TME), the purinergic signaling pathway, particularly the ectonucleotidase CD39, has emerged as a critical regulator of immune suppression. ARL67156, a competitive inhibitor of CD39, is a key pharmacological tool used to investigate and potentially reverse this immunosuppressive axis. This technical guide provides an in-depth analysis of the function of this compound in cancer immunology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex signaling pathways involved. By inhibiting CD39, this compound prevents the hydrolysis of extracellular ATP, a potent immunostimulatory molecule, and curtails the production of immunosuppressive adenosine. This shift in the TME enhances the anti-tumor activity of various immune cells, including T cells and Natural Killer (NK) cells, making this compound a subject of significant interest for combination immunotherapies.
Introduction: The Adenosinergic Pathway in Cancer
Cancer cells have developed numerous strategies to evade the immune system. One significant mechanism is the generation of an immunosuppressive TME.[1] A key player in this process is the ecto-enzyme CD39 (also known as ENTPD1), which is often overexpressed on tumor cells and various immune cells within the TME.[2][3] CD39 is the rate-limiting enzyme that hydrolyzes pro-inflammatory extracellular ATP (eATP) and ADP into AMP.[1][4][5] The resulting AMP is then converted by another ecto-enzyme, CD73 (ecto-5'-nucleotidase), into adenosine.[2][3][4]
Extracellular adenosine accumulates in the TME and binds to A2A and A2B receptors on immune cells, leading to potent immunosuppression.[6] This includes the inhibition of effector T cell proliferation and cytokine secretion, as well as limiting the function of regulatory T cells (Tregs) which highly express CD39.[4][6] Conversely, eATP acts as a "danger signal" that promotes immune activation, including dendritic cell (DC) maturation and T cell activation.[5][7] By depleting eATP and generating adenosine, the CD39/CD73 axis creates a highly immunosuppressive shield for the tumor.
This compound, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene ATP, is a nucleotide analog that acts as a competitive inhibitor of CD39.[2][3] By blocking CD39 activity, this compound is being investigated as a tool to shift the balance within the TME from an immunosuppressive to an immunostimulatory state.[6]
Mechanism of Action of this compound
This compound functions primarily by inhibiting the enzymatic activity of CD39. This inhibition has two major consequences for the tumor microenvironment:
-
Preservation of Extracellular ATP: By blocking the hydrolysis of eATP, this compound leads to an accumulation of this immunostimulatory molecule. Increased eATP levels can activate purinergic P2X receptors, such as P2X7, on immune cells, promoting NLRP3 inflammasome activation and the release of pro-inflammatory cytokines.[5][7] This can enhance the recruitment and activation of dendritic cells and T cells.[5][7]
-
Reduction of Immunosuppressive Adenosine: The inhibition of CD39 disrupts the first and rate-limiting step in the conversion of ATP to adenosine.[6] This leads to a significant reduction in the concentration of immunosuppressive adenosine within the TME.[2][3] The subsequent decrease in signaling through adenosine receptors on immune cells alleviates the suppression of T cell and NK cell function.[4][6]
Recent studies have also indicated that this compound can act as a dual inhibitor, targeting both CD39 and CD73, which could lead to a more profound anti-tumor effect by simultaneously increasing ATP and decreasing adenosine levels.[2][3][6]
Quantitative Data on this compound
The following tables summarize key quantitative data related to the activity and experimental use of this compound.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Species | Ki Value (μM) | Inhibition Type | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 | Competitive | [8] |
| NTPDase3 | Human | 18 ± 4 | Competitive | [8] |
| NPP1 | Human | 12 ± 3 | Competitive | [8] |
| CD73 | Human | Weak inhibition | - | [2][8] |
Table 2: Experimental Concentrations of this compound
| Experimental System | Cell Type / Model | Concentration (μM) | Observed Effect | Reference |
| In vitro | Human peripheral blood NK cells | 100 | Upregulation of activation molecules, reduced inhibitory receptors, enhanced cytotoxicity | [9] |
| In vitro | Tumor-derived small extracellular vesicles | 400 | Inhibition of eATP metabolism to eADP and eAMP | [10] |
| In vitro | CD39+ tumor cells | Dose-dependent | Decreased ATPase activity | [4] |
| In vivo | Nude mice with gastric cancer xenografts | Intraperitoneal injection | Enhanced cytotoxicity of transfused NK cells | [9] |
Experimental Protocols
This section details common experimental methodologies used to study the effects of this compound in cancer immunology.
In Vitro NK Cell Cytotoxicity Assay
Objective: To assess the effect of this compound on the ability of Natural Killer (NK) cells to kill gastric cancer cells.
Methodology:
-
Isolation of NK Cells: Human peripheral blood-derived primary NK cells are isolated and purified using a magnetic bead antibody method.
-
Treatment with this compound: Purified NK cells are treated with 100 μmol/L this compound for 24 hours.
-
Co-culture: The treated NK cells are co-cultured with a gastric cancer cell line.
-
Cytotoxicity Assessment: The cytotoxicity of the NK cells against the cancer cells is evaluated using flow cytometry to measure cancer cell apoptosis or lysis.
-
Functional Analysis:
-
The level of interferon-γ (IFN-γ) in the co-culture supernatant is measured using ELISA.
-
NK cell degranulation is assessed by measuring the surface expression of CD107a via flow cytometry.
-
The expression of activation molecules (e.g., NKG2D, DAP10) and inhibitory receptors (e.g., TIGIT, KIR) on NK cells is analyzed by flow cytometry.[9]
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with NK cell therapy.
Methodology:
-
Tumor Implantation: Nude mice are subcutaneously injected with gastric cancer cells to establish xenografts.
-
Treatment Groups: Mice are divided into treatment groups, including a control group, a group receiving intravenous transfusion of NK cells alone, a group receiving intraperitoneal injection of this compound alone, and a group receiving the combination of NK cells and this compound.
-
Tumor Measurement: Tumor volume is measured regularly to assess the therapeutic effect.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.[9]
ATPase Activity Assay
Objective: To measure the direct inhibitory effect of this compound on the ATPase activity of CD39-expressing cancer cells.
Methodology:
-
Cell Culture: CD39-positive tumor cells are cultured to the desired density.
-
Inhibitor Treatment: The tumor cells are exposed to varying concentrations of this compound in a dose-response manner.
-
ATPase Activity Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate released from the hydrolysis of ATP. This can be done using a colorimetric assay, such as the malachite green assay.
-
Data Analysis: The decrease in ATPase activity is plotted against the concentration of this compound to determine the inhibitory potency.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of this compound in the tumor microenvironment.
Caption: this compound-mediated activation of NK cells.
Caption: In vitro experimental workflow for this compound.
Therapeutic Implications and Future Directions
The ability of this compound to modulate the tumor microenvironment from an immunosuppressive to an immunostimulatory state holds significant therapeutic promise. By enhancing the function of effector immune cells, this compound has the potential to be a valuable component of combination cancer therapies.[6]
Several studies have suggested that combining CD39 inhibition with other immunotherapies, such as immune checkpoint blockade (e.g., anti-PD-1 or anti-CTLA-4 antibodies), could have synergistic effects.[6][11] Immune checkpoint inhibitors work by releasing the "brakes" on T cells, and the presence of an ATP-rich, adenosine-poor microenvironment created by this compound could further potentiate their anti-tumor activity.[11]
While this compound is primarily a research tool, its mechanism of action provides a strong rationale for the development of more potent and selective small molecule or antibody-based CD39 inhibitors for clinical use.[2][3][12] Future research will likely focus on optimizing the therapeutic window for CD39 inhibitors, identifying predictive biomarkers for patient response, and exploring novel combination strategies to overcome resistance to current immunotherapies.
Conclusion
This compound serves as a critical pharmacological agent for understanding and targeting the immunosuppressive adenosinergic pathway in cancer. By inhibiting CD39, this compound effectively increases immunostimulatory eATP while decreasing immunosuppressive adenosine in the tumor microenvironment. This leads to enhanced anti-tumor immunity, particularly through the activation of T cells and NK cells. The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of targeting CD39 in cancer immunology. Further investigation into this compound and the development of next-generation CD39 inhibitors are poised to make a significant impact on the future of cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. On the mechanism of anti-CD39 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [this compound, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of ATP Metabolism to Adenosine by Ecto-Nucleotidases Carried by Tumor-Derived Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenosinergic axis and immune checkpoint combination therapy in tumor: A new perspective for immunotherapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
ARL67156: A Potential Therapeutic Agent in Vascular Calcification
An In-depth Technical Guide on its Mechanism of Action and Impact on Vascular Calcification Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. It is a complex, actively regulated process resembling bone formation and is prevalent in conditions such as atherosclerosis, chronic kidney disease, and diabetes. A critical pathway in the prevention of vascular calcification is the metabolism of extracellular nucleotides, particularly the balance between adenosine triphosphate (ATP) and its hydrolysis product, inorganic pyrophosphate (PPi). PPi is a potent endogenous inhibitor of hydroxyapatite crystal formation. This guide explores the impact of ARL67156, an ecto-nucleotidase inhibitor, on the intricate processes of vascular calcification.
This compound (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate) is a competitive inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), also known as ecto-ATPases. These enzymes are responsible for the hydrolysis of extracellular ATP and other nucleoside triphosphates. By inhibiting these enzymes, this compound plays a crucial role in modulating the extracellular nucleotide environment, thereby influencing the progression of vascular calcification.
The Pivotal Role of Extracellular Pyrophosphate Metabolism
The homeostasis of extracellular pyrophosphate (ePPi) is a key determinant in preventing soft-tissue mineralization. The core of this regulatory network involves a delicate balance between the synthesis and degradation of ePPi.
-
ePPi Synthesis: The primary source of ePPi is the hydrolysis of extracellular ATP, a reaction catalyzed by ectonucleotide pyrophosphatatype/phosphodiesterase 1 (ENPP1).
-
ePPi Degradation: The hydrolysis of ePPi into two molecules of inorganic phosphate (Pi), a promoter of calcification, is primarily mediated by tissue-nonspecific alkaline phosphatase (TNAP).
A disruption in this balance, characterized by decreased ePPi levels or increased Pi, creates a pro-calcific environment. This compound intervenes in this pathway by inhibiting NTPDases, which also hydrolyze ATP. By slowing the degradation of ATP, this compound indirectly increases the substrate availability for ENPP1, leading to enhanced ePPi production.
Quantitative Data on the Efficacy of this compound
The therapeutic potential of this compound, often in combination with other agents, has been demonstrated in preclinical studies. A notable example is its effect on a mouse model of Hutchinson-Gilford progeria syndrome (HGPS), a rare genetic disorder characterized by accelerated aging and severe vascular calcification.
| Treatment Group | Median Lifespan (Weeks) | % Increase in Lifespan vs. HGPS (Untreated) | Reference |
| Wild-Type | >30 | N/A | [1] |
| HGPS (Untreated) | 20.3 | 0% | [1] |
| HGPS + ATP | 21.4 | 5.4% | [1] |
| HGPS + ATP + Levamisole + this compound | 22.7 | 12% | [1] |
Levamisole is an inhibitor of TNAP.
Experimental Protocols
In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification
This protocol describes the induction of calcification in cultured vascular smooth muscle cells using high phosphate media.
Materials:
-
Rat aortic vascular smooth muscle cells (VSMCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Sodium phosphate (dibasic and monobasic)
-
Penicillin-Streptomycin
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Seed VSMCs in multi-well plates at a density of 5 x 104 cells/cm2 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Induction of Calcification: After cells reach confluence, switch to a calcification medium. The calcification medium is DMEM with 10% FBS, 1% Penicillin-Streptomycin, and an elevated phosphate concentration (e.g., 2.6 mM). Normal phosphate concentration is approximately 1.0 mM.
-
Medium Change: Replace the calcification medium every 2-3 days.
-
Assessment of Calcification: After a desired incubation period (e.g., 5-10 days), assess calcification using methods such as Alizarin Red S staining or quantification of calcium content.
Ex Vivo Rat Aortic Ring Calcification Assay
This protocol details the induction of calcification in isolated rat aortic rings.
Materials:
-
Thoracic aortas from male Wistar rats
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Sodium phosphate (dibasic and monobasic)
-
Penicillin-Streptomycin
-
Sterile dissection tools
-
Culture plates
Procedure:
-
Aorta Dissection: Aseptically dissect the thoracic aorta and place it in sterile, ice-cold DMEM.
-
Ring Preparation: Carefully remove adipose and connective tissue. Cut the aorta into 2-3 mm wide rings.
-
Culture: Place one aortic ring per well in a 24-well plate containing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Induction of Calcification: To induce calcification, add sodium phosphate to the culture medium to a final concentration of 2.5-3.8 mM.
-
Incubation and Medium Change: Incubate the rings for up to 14 days, changing the medium every 2-3 days.
-
Assessment of Calcification: At the end of the incubation period, assess calcification by von Kossa staining or by measuring the calcium content using methods like the o-cresolphthalein complexone method[4].
Von Kossa Staining for Calcium Deposits
This histological staining method is used to visualize calcium deposits in tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
5% Silver Nitrate solution
-
5% Sodium Thiosulfate solution
-
Nuclear Fast Red solution (counterstain)
-
Distilled water
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Mounting medium
Procedure:
-
Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Silver Impregnation: Incubate the sections in 5% silver nitrate solution and expose to a bright light (e.g., UV lamp or direct sunlight) for 20-60 minutes.
-
Rinsing: Rinse thoroughly with distilled water.
-
Removal of Unreacted Silver: Treat with 5% sodium thiosulfate for 2-5 minutes to remove unreacted silver salts.
-
Washing: Wash well in running tap water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a suitable mounting medium.
Results: Calcium deposits will appear black, nuclei will be red, and the cytoplasm will be pink.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in vascular calcification and the experimental workflow for studying the effects of this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for mitigating vascular calcification. By inhibiting ecto-nucleotidases, it effectively modulates the extracellular ATP/PPi metabolism, leading to an increase in the potent calcification inhibitor, pyrophosphate. The preclinical data, particularly from studies involving HGPS mouse models and warfarin-induced rat models, provide a strong rationale for further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic utility of this compound and similar compounds in the fight against vascular calcification. Future research should focus on obtaining more detailed quantitative data from various preclinical models and ultimately translating these promising findings into clinical applications.
References
Exploring the inhibitory profile of ARL67156 against NTPDases
An In-depth Technical Guide to the Inhibitory Profile of ARL67156 Against NTPDases
Introduction
This compound, chemically known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate, is a synthetic analog of adenosine triphosphate (ATP).[1][2] It stands out as one of the first and most frequently utilized commercially available inhibitors of ecto-ATPases.[1][3] Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[3][4] By controlling the concentration of these signaling molecules, NTPDases are involved in a myriad of physiological and pathological processes, including inflammation, immune responses, platelet aggregation, and cancer.[2][][6]
This guide provides a comprehensive overview of the inhibitory characteristics of this compound against various NTPDase isoforms, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Inhibitory Profile and Selectivity of this compound
This compound functions as a competitive inhibitor of certain NTPDase isoforms.[1][2][7] Its mechanism relies on its structural similarity to ATP, allowing it to bind to the enzyme's active site. A key structural feature of this compound is the replacement of the oxygen atom between the β and γ phosphates with a dibromomethylene group (-CBr2-).[1][2][7] This modification makes the molecule resistant to hydrolysis by NTPDases, thereby prolonging its inhibitory action.[1][7]
This compound displays a distinct selectivity profile. It is recognized as a weak to moderate inhibitor of human NTPDase1 (also known as CD39) and NTPDase3.[1][3] Its inhibitory activity extends to another ectonucleotidase, NPP1.[1][2][7] In contrast, it has a significantly weaker effect on NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2][7] This moderate potency and selectivity mean that at commonly used experimental concentrations (50–100 μM), this compound only partially inhibits its target enzymes.[1][3]
Data Presentation: Inhibitory Constants
The inhibitory potency of this compound against various ectonucleotidases has been quantified across different studies. The following table summarizes the reported inhibition constant (Ki) and IC50 values.
| Enzyme Target (Species) | Inhibition Constant (Ki) | pIC50 | Reference |
| Human NTPDase1 (CD39) | ~1 µM - 11 ± 3 µM | - | [1][2] |
| Human NTPDase2 | Weakly affected/Ineffective | - | [1][2][7] |
| Human NTPDase3 | 18 ± 4 µM | - | [1][2][7] |
| Human NTPDase8 | Weakly affected/Ineffective | - | [1][2][7] |
| Human NPP1 | 12 ± 3 µM | - | [1][2][7] |
| Rat NTPDase1 | 27 µM | - | [1] |
| Rat NTPDase3 | 112 µM | - | [1] |
| Rat NTPDase2 | > 1 mM (inefficiently blocked) | - | [1] |
| Human Blood Cell ecto-ATPase | ~24 µM | 4.62 | [1] |
Signaling Pathway Visualization
NTPDases are integral to the purinergic signaling cascade, which modulates immune responses and other cellular functions. This compound inhibits the initial steps of this pathway.
Caption: Purinergic signaling pathway showing ATP hydrolysis and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's inhibitory profile involves several key experimental methodologies.
Enzyme and Cell Preparations
-
Recombinant Enzymes: The most common approach utilizes recombinant human or mouse NTPDase isoforms (NTPDase1, 2, 3, 8), as well as other ectonucleotidases like NPP1 and NPP3. These are typically expressed in host cells such as HEK 293T or COS-7 cells.[1] Lysates from these transfected cells serve as the enzyme source.
-
Intact Cells: To confirm activity in a more physiological context, assays are also performed on intact COS-7 cells transfected with plasmids encoding the target enzymes.[1]
NTPDase Activity Assays
The inhibition of NTPDase activity is quantified by measuring the hydrolysis of nucleotide substrates in the presence and absence of this compound.
-
Assay Buffer: A typical reaction buffer consists of 80 mM Tris-HCl (pH 7.4) supplemented with 5 mM CaCl2.[1] Ringer's buffer has also been used.[1]
-
Substrates:
-
For NTPDases: Natural substrates like ATP, ADP, and UTP are used.
-
For NPPs: Synthetic substrates such as p-nitrophenyl-5'-thymidine monophosphate (pnp-TMP) are often employed for colorimetric assays.[1]
-
-
Measurement Techniques:
-
Colorimetric Malachite Green Assay: This method quantifies the inorganic phosphate (Pi) released during ATP/ADP hydrolysis. It is a common and robust method for assessing NTPDase activity.[2][8]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is used to separate and quantify the substrate (e.g., ATP) and its hydrolysis products (ADP, AMP).[1] This method is highly specific and can monitor the breakdown of multiple nucleotides simultaneously. It is important to note that this compound may degrade under acidic conditions, which should be avoided during sample preparation for HPLC.[1]
-
Capillary Electrophoresis (CE): This technique, often coupled with laser-induced fluorescence detection, offers high sensitivity and is used with fluorescently-labeled ATP derivatives to determine inhibitor potency.[2][7]
-
Determination of Kinetic Parameters
To determine the mode of inhibition and the inhibition constant (Ki), enzyme activity is measured at various substrate and inhibitor concentrations. The data are then fitted to standard enzyme kinetic models, such as the Michaelis-Menten equation, and analyzed using methods like Lineweaver-Burk plots. For competitive inhibition, the Ki is calculated from the observed change in the apparent Km.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on a specific NTPDase isoform.
Caption: A generalized workflow for assessing the inhibition of NTPDase activity by this compound.
Conclusion
This compound remains a valuable tool for studying purinergic signaling due to its commercial availability and established, albeit moderate, inhibitory activity against NTPDase1 and NTPDase3.[1][2] Its characterization as a competitive inhibitor, resistant to hydrolysis, provides a solid foundation for its use in in vitro and in vivo studies.[1][2][7] However, researchers and drug development professionals must consider its limitations, namely its weak potency and lack of high selectivity against the full spectrum of ectonucleotidases.[1][3] A thorough understanding of its inhibitory profile, as detailed in this guide, is crucial for the accurate interpretation of experimental results and for the future development of more potent and selective NTPDase inhibitors for therapeutic applications.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ARL67156 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, also known as FPL 67156, is a selective and competitive inhibitor of ecto-ATPases, particularly members of the ectonucleoside triphosphate diphosphohydrolase (NTPDase) family.[1][2] By blocking the hydrolysis of extracellular adenosine triphosphate (ATP), this compound serves as a valuable tool to study purinergic signaling pathways, which are crucial in a multitude of physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, enabling researchers to investigate the roles of extracellular ATP and its enzymatic degradation.
Mechanism of Action
This compound is an analog of ATP where the terminal phosphodiester bond is replaced by a phosphomethyl bond, rendering it resistant to hydrolysis by ectonucleotidases.[2] It primarily targets and competitively inhibits NTPDase1 (also known as CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1).[2][3][4] The inhibition of these enzymes leads to an accumulation of extracellular ATP, thereby prolonging its signaling effects through P2 receptors (P2X and P2Y).[2] This makes this compound a critical pharmacological tool for elucidating the intricate roles of purinergic signaling in cellular communication, inflammation, and various disease models.[5][6]
Data Presentation
Inhibitory Activity of this compound against Human Ectonucleotidases
| Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |
| NTPDase1 (CD39) | 11 ± 3 µM | Competitive | [2] |
| NTPDase3 | 18 ± 4 µM | Competitive | [2] |
| NPP1 | 12 ± 3 µM | Competitive | [2] |
| NTPDase2 | Ineffective inhibitor | - | [2] |
| NTPDase8 (human) | Ineffective inhibitor | - | [2] |
| NPP3 | Ineffective inhibitor | - | [2] |
| Ecto-5'-nucleotidase (CD73) | Weak inhibition | - | [2] |
Note: The inhibitory effects of this compound can be substrate concentration-dependent and may vary across different species and cell types.
Signaling Pathway
The following diagram illustrates the impact of this compound on the purinergic signaling pathway.
Experimental Protocols
Protocol 1: Assessment of Ecto-ATPase Inhibition in Intact Cells
This protocol is designed to determine the inhibitory effect of this compound on ecto-ATPase activity in a chosen cell line.
Materials:
-
Cell line of interest (e.g., COS-7 cells transfected with a specific NTPDase, or a cell line endogenously expressing ecto-ATPases)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in sterile water or buffer)
-
ATP stock solution (e.g., 10 mM in sterile water)
-
Reaction buffer (e.g., 145 mM NaCl in 24-well plates)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in their appropriate complete medium at 37°C in a humidified 5% CO₂ incubator.
-
Preparation for Assay:
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Add 250 µL of reaction buffer to each well.
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in the reaction buffer to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (buffer only) should be included.
-
Add the this compound dilutions to the respective wells.
-
Pre-incubate the plate at 37°C for 3-5 minutes.[7]
-
-
Initiation of Reaction:
-
Measurement of Phosphate Release:
-
After incubation, collect an aliquot of the supernatant from each well.
-
Measure the amount of inorganic phosphate (Pi) released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Read the absorbance at the recommended wavelength (typically around 620-640 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided phosphate standards.
-
Calculate the concentration of Pi released in each sample.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
If desired, calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Protocol 2: Analysis of Downstream Effects of this compound Treatment
This protocol outlines a general procedure to investigate the functional consequences of increased extracellular ATP levels due to this compound treatment, such as changes in cell viability or intracellular signaling.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Assay-specific reagents (e.g., MTT reagent for viability, lysis buffers for western blotting, or a commercial ATP assay kit)
-
Multi-well plates (format depends on the specific assay)
-
Appropriate instrumentation (e.g., microplate reader, western blot equipment)
Procedure:
-
Cell Seeding: Seed cells in the appropriate multi-well plate format at a density suitable for the chosen assay and treatment duration.
-
Cell Culture: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare dilutions of this compound in complete culture medium to the desired final concentrations (a typical starting range is 10-100 µM). Include a vehicle control.
-
Replace the existing medium with the medium containing this compound or vehicle.
-
Incubate the cells for the desired treatment period (this can range from minutes to hours depending on the endpoint being measured).
-
-
Endpoint Assay:
-
For Cell Viability (MTT Assay):
-
For Extracellular ATP Measurement (Luminometry):
-
For Western Blot Analysis of Signaling Pathways:
-
Wash the cells with cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration and proceed with standard western blotting procedures to analyze the phosphorylation status or expression levels of proteins in pathways downstream of P2 receptor activation (e.g., ERK, Akt).
-
-
Experimental Workflow
The following diagram provides a generalized workflow for an in vitro experiment using this compound.
Troubleshooting
-
Low Inhibition Observed:
-
Sub-optimal this compound concentration: Increase the concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
High substrate concentration: The inhibitory effect of this compound can be overcome by high concentrations of ATP.[2] Consider using a lower ATP concentration in your assay if experimentally feasible.
-
Low expression of target enzymes: Confirm that your cell line expresses the target ectonucleotidases (NTPDase1, NTPDase3, or NPP1).
-
-
Inconsistent Results:
-
Cell health and confluency: Ensure that cells are healthy and at a consistent confluency for all experiments.
-
Reagent stability: Prepare fresh dilutions of this compound and ATP for each experiment.
-
Pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate reagent delivery.
-
Conclusion
This compound is a powerful tool for investigating the complex world of purinergic signaling. By carefully designing and executing in vitro experiments using the protocols and guidelines provided, researchers can effectively probe the roles of extracellular ATP and its enzymatic regulation in a wide range of biological systems.
References
- 1. e-crt.org [e-crt.org]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 5. tissueeng.net [tissueeng.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for ARL67156 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, also known as FPL 67156, is a selective, competitive inhibitor of ecto-ATPases, particularly ectonucleoside triphosphate diphosphohydrolase 1 (NTPDase1 or CD39).[1][2][3][4][5] By inhibiting the enzymatic degradation of extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP) and adenosine monophosphate (AMP), this compound effectively increases the local concentration and prolongs the signaling effects of ATP.[1][6][7] This makes it a valuable tool for studying purinergic signaling pathways in various physiological and pathological processes.
These application notes provide a summary of dosage and administration information for this compound in in vivo studies, with a focus on its application in murine models. It is important to note that while this compound has been utilized in localized in vivo applications, recent findings suggest it may have limitations for systemic use due to metabolic instability.[1]
Data Presentation: this compound Dosage Summary
The following table summarizes the reported concentrations and dosages of this compound used in various experimental settings.
| Application | Species/Model | Concentration/Dosage | Administration Route | Reference |
| In Vitro | Human and Mouse Cells | 50-100 µM | In culture medium | [2][5] |
| In Vitro | Rat Platelets | 100 µM | In incubation medium | [4] |
| Ex Vivo | Mouse Colonic Muscles | 100 µM | Superfusion | [7] |
| In Vivo (Local) | Mouse (Acupoint) | 100 µM in 50 µL | Local Injection | [2] |
Note on Systemic Administration: There is a lack of established protocols for the systemic administration (e.g., intravenous or intraperitoneal) of this compound in animal models. A 2020 study by Schäkel et al. suggests that this compound and its derivatives may be unsuitable for in vivo applications due to metabolic instability.[1] Researchers should exercise caution and perform thorough pharmacokinetic and toxicity studies before considering systemic administration.
Signaling Pathway of this compound Action
This compound primarily targets ectonucleotidases on the cell surface. These enzymes are critical for regulating the concentration of extracellular nucleotides, which in turn modulate purinergic receptor signaling. The diagram below illustrates the canonical pathway affected by this compound.
Caption: this compound inhibits NTPDase1, preventing ATP and ADP hydrolysis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound trisodium salt (Molecular Weight: ~785.06 g/mol , verify with supplier)
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water or buffer to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Local In Vivo Administration in a Mouse Model
This protocol is adapted from a study investigating the effects of this compound on analgesia in mice.[2]
Materials:
-
This compound stock solution (e.g., 10 mM)
-
Sterile saline (0.9% NaCl)
-
Hamilton syringe or similar microsyringe
-
Appropriate gauge needles (e.g., 30G)
-
Anesthetic (if required by the experimental protocol)
-
Animal restraining device
Procedure:
-
Preparation of Injection Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile saline to the final desired concentration (e.g., 100 µM). For example, to prepare 1 mL of 100 µM solution from a 10 mM stock, add 10 µL of the stock to 990 µL of sterile saline.
-
Keep the injection solution on ice.
-
-
Animal Preparation:
-
Acclimatize the animals to the experimental environment.
-
If necessary, anesthetize the mouse according to your approved animal protocol.
-
Securely restrain the animal to ensure accurate injection.
-
-
Injection Procedure:
-
Identify the target site for local injection (e.g., specific acupoint, muscle belly, or subcutaneous space).
-
Draw the desired volume of the this compound injection solution (e.g., 50 µL) into the microsyringe.
-
Carefully insert the needle into the target tissue at the appropriate depth.
-
Slowly inject the solution over a defined period.
-
Withdraw the needle gently.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions at the injection site.
-
Proceed with the experimental measurements at the predetermined time points.
-
Experimental Workflow for Local Administration
Caption: Workflow for local in vivo administration of this compound.
Important Considerations
-
Metabolic Stability: As highlighted, the suitability of this compound for systemic in vivo studies is questionable due to its metabolic instability.[1] Researchers planning such studies should consider this limitation and may need to explore more stable analogs or delivery systems.
-
Specificity: While this compound is a potent inhibitor of NTPDase1, it can also inhibit NTPDase3 and NPP1, though it is a weak inhibitor of NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase.[2][3][5] The cellular context and the expression profile of these ectonucleotidases should be considered when interpreting results.
-
Controls: Appropriate vehicle controls should be included in all experiments.
-
Animal Welfare: All animal procedures must be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ectonucleoside Triphosphate Diphosphohydrolase-1/CD39 Affects the Response to ADP of Female Rat Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic administration of an HDAC inhibitor treats both neurological and systemic Niemann-Pick type C disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARL67156 in ATP Hydrolysis Assays
Introduction
ARL67156, chemically known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate, is a widely used pharmacological tool for studying the roles of extracellular ATP and its hydrolysis.[1][2] It functions as a competitive inhibitor of certain ectonucleotidases, the enzymes responsible for the stepwise degradation of extracellular ATP to ADP, AMP, and finally adenosine.[1][3] These enzymes, including the NTPDase (Nucleoside Triphosphate Diphosphohydrolase) family, play a critical role in regulating purinergic signaling, which is implicated in numerous physiological and pathological processes.[1][4] By inhibiting ATP hydrolysis, this compound prolongs the signaling lifetime of extracellular ATP, making it an invaluable reagent for investigating the function of P2 receptors in various biological systems.[1][2]
These application notes provide a comprehensive overview of this compound, its specificity, and detailed protocols for its use in ATP hydrolysis assays.
Mechanism of Action
Extracellular ATP is sequentially hydrolyzed by cell-surface enzymes known as ectonucleotidases. The primary enzymes in this cascade are NTPDase1 (also known as CD39) and ecto-5'-nucleotidase (CD73). NTPDase1 hydrolyzes ATP to ADP and then to AMP.[3][5] Subsequently, CD73 converts AMP into adenosine.[3][6] this compound is an ATP analog where the β-γ phosphodiester bond is replaced by a non-hydrolyzable phosphodibromomethyl bond, conferring resistance to enzymatic cleavage.[1] It exerts its inhibitory effect by competing with the natural substrate, ATP, for the active site of certain ectonucleotidases, primarily NTPDase1 and NTPDase3.[1][3]
Quantitative Data Summary
This compound is characterized as a weak competitive inhibitor for several key human ectonucleotidases. Its efficacy varies significantly between different enzyme subtypes. The compound is notably less effective against NTPDase2, human NTPDase8, and ecto-5'-nucleotidase.[1][2] It is crucial to consider these differences when designing experiments and interpreting results. For instance, in systems where NTPDase1 is the predominant enzyme, this compound can be an effective tool.[1] However, its utility is limited in assays with high substrate concentrations due to its competitive nature.[2]
| Enzyme Target (Human) | Inhibition Constant (Kᵢ) | Notes | Reference |
| NTPDase1 (CD39) | 11 ± 3 µM | Weak competitive inhibitor. | [1][2] |
| NTPDase3 | 18 ± 4 µM | Weak competitive inhibitor. | [1][2] |
| NPP1 | 12 ± 3 µM | Weak competitive inhibitor. | [1][2] |
| Bovine Chromaffin Cell ecto-ATPase | 0.255 ± 0.136 µM | Competitive inhibitor. Note the species and cell type difference. | [7] |
| NTPDase2 | Less Affected | Not an effective inhibitor. | [1][2] |
| NTPDase8 (human) | Less Affected | Not an effective inhibitor. | [1][2] |
| NPP3 | Less Affected | Not an effective inhibitor. | [1] |
| Ecto-5'-nucleotidase (CD73) | Less Affected | Inhibited by only 28% at 100 µM. | [1] |
Experimental Protocols
The following protocols describe common methods for assessing ATP hydrolysis and the inhibitory effect of this compound. The first is a biochemical assay using recombinant enzymes, and the second is a cell-based assay.
Protocol 1: Malachite Green-Based Assay for NTPDase Activity
This protocol measures the inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric malachite green assay. It is suitable for purified or recombinant enzymes.
Materials:
-
Recombinant human NTPDase1, NTPDase3, etc.
-
This compound (stock solution in water or buffer)
-
Adenosine 5'-triphosphate (ATP) sodium salt (stock solution in water)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 1 mM CaCl₂, 140 mM NaCl, 5 mM KCl.[1]
-
Malachite Green Reagent
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Preparation: Prepare fresh dilutions of ATP and this compound in the Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to a final volume of 150 µL:
-
Assay Buffer
-
This compound at various concentrations (e.g., 0 - 200 µM). For control wells, add buffer only.
-
NTPDase enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 3-5 minutes to equilibrate the temperature.[1]
-
Reaction Initiation: Start the reaction by adding 50 µL of ATP solution. The final concentration of ATP should be near the Kₘ of the enzyme (e.g., 10-100 µM) for competitive inhibition studies.[1]
-
Incubation: Incubate the plate at 37°C for 15 minutes. The incubation time may need optimization to ensure the reaction is in the linear range.[1]
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of Malachite Green reagent.[1]
-
Measurement: After a brief incubation period for color development (as per the reagent manufacturer's instructions), measure the absorbance at 630 nm using a microplate reader.[1]
-
Analysis: Construct a phosphate standard curve to determine the amount of Pi released. Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) and determine the IC₅₀ or Kᵢ value.
Protocol 2: Cell-Based Ectonucleotidase Inhibition Assay
This protocol is used to measure the activity of ectonucleotidases on the surface of intact cells, such as transiently transfected HEK293T or COS-7 cells expressing a specific NTPDase.
Materials:
-
Cultured cells expressing the target ectonucleotidase
-
This compound
-
ATP
-
Method for quantifying ATP/ADP/AMP (e.g., HPLC or luciferase-based ATP assay kit)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Plating: Plate cells in a suitable multi-well plate and allow them to adhere and grow to the desired confluency.[8]
-
Pre-treatment: Wash the cells gently with pre-warmed Assay Medium. Add fresh Assay Medium containing various concentrations of this compound (e.g., 0 - 200 µM) to the wells.
-
Incubation with Inhibitor: Incubate the cells with this compound for a set period (e.g., 30-60 minutes) at 37°C.[8]
-
Reaction Initiation: Add ATP to the wells to initiate the hydrolysis reaction. A typical starting concentration might be 1-10 µM.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30 minutes), collect a small aliquot of the supernatant from each well.
-
Sample Processing: Immediately stop enzymatic activity in the collected aliquots, for example, by transferring to ice-cold perchloric acid or by heat inactivation, depending on the downstream detection method.[1][9]
-
Quantification: Analyze the concentration of remaining ATP and the formation of products (ADP, AMP) in the samples using a validated method like reverse-phase HPLC or a luciferase-based bioluminescence assay.[1]
-
Analysis: Plot the concentration of ATP over time for each this compound concentration. Determine the rate of ATP hydrolysis and calculate the inhibitory effect of this compound.
Applications and Limitations
Applications:
-
Probing Purinergic Signaling: this compound is used to prevent ATP degradation, thereby potentiating the effects of endogenous or exogenous ATP on P2 receptors.[1]
-
Enzyme Characterization: It serves as a standard inhibitor to characterize the activity and presence of specific ectonucleotidases (NTPDase1/3) in various tissues and cell types.[1]
-
Drug Development: As a lead compound, this compound and its analogs are studied for the development of more potent and selective ectonucleotidase inhibitors for therapeutic applications, such as in immuno-oncology.[3][5]
Limitations:
-
Weak Potency: this compound is a relatively weak inhibitor for its primary targets, with Kᵢ values in the micromolar range.[1][2]
-
Substrate Competition: Its competitive mechanism means its effectiveness is greatly reduced in environments with high concentrations of extracellular ATP.[1][2]
-
Lack of Specificity: While it preferentially inhibits NTPDase1 and NTPDase3, it can affect other ectonucleotidases to a lesser extent and its selectivity profile should be carefully considered.[1][5]
-
Off-Target Effects: Although reported to have no significant effect on P2 receptors, at high concentrations (e.g., >50 µM), the possibility of off-target effects should not be entirely dismissed.[3][7]
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manipulating extracellular ATP levels [bio-protocol.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Studying T-Cell Activation and Function with ARL67156
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156 is a competitive and selective inhibitor of ecto-nucleoside triphosphate diphosphohydrolase-1 (NTPDase1), also known as CD39. CD39 is a cell surface enzyme that plays a critical role in purinergic signaling by hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP). In the context of immunology, extracellular ATP is a pro-inflammatory "danger signal" that can enhance T-cell activation and effector functions through P2 purinergic receptors. Conversely, its breakdown product, adenosine, is a potent immunosuppressive molecule that signals through A2A receptors on T-cells, leading to decreased activation and function.
By inhibiting CD39, this compound prevents the degradation of extracellular ATP, thereby prolonging its pro-inflammatory effects and mitigating the immunosuppressive effects of adenosine. This makes this compound a valuable tool for studying the role of purinergic signaling in T-cell biology and for investigating the therapeutic potential of targeting the CD39-adenosine axis in various diseases, including cancer and autoimmune disorders.[1][2][3][4]
These application notes provide an overview of the use of this compound in T-cell research, including its mechanism of action, key experimental protocols, and expected outcomes.
Mechanism of Action of this compound in the Context of T-Cell Activation
The mechanism by which this compound modulates T-cell function is centered on its inhibition of CD39, a key ectoenzyme in the purinergic signaling pathway.
dot
Caption: Signaling pathway of purinergic regulation of T-cell activation.
Key Steps in the Pathway:
-
ATP Release: In response to cellular stress, damage, or activation, ATP is released into the extracellular space.
-
Ectonucleotidase Cascade: CD39 on the surface of immune cells, including some T-cells and regulatory T-cells (Tregs), hydrolyzes ATP to ADP and then to AMP. Subsequently, ecto-5'-nucleotidase (CD73) converts AMP to adenosine.
-
Opposing Signals: Extracellular ATP acts as a pro-inflammatory signal, binding to P2 receptors (e.g., P2X7) on T-cells, which promotes T-cell activation, proliferation, and cytokine production.[4] In contrast, adenosine is a potent immunosuppressant that binds to A2A receptors, leading to an increase in intracellular cAMP, which in turn inhibits T-cell activation and effector functions.
-
This compound Intervention: this compound competitively inhibits the enzymatic activity of CD39. This leads to an accumulation of extracellular ATP and a reduction in the production of downstream immunosuppressive adenosine. The net effect is an enhancement of T-cell activation and function.[1][3]
Quantitative Data on the Effects of this compound
This compound has been shown to effectively reverse CD39-mediated immunosuppression, leading to enhanced T-cell proliferation and cytokine production. The following tables summarize the inhibitory constants of this compound and its observed effects on T-cell function from published studies.
Table 1: Inhibitory Activity of this compound on Ectonucleotidases
| Enzyme Target | Species | Ki (μM) | Inhibition Type |
| NTPDase1 (CD39) | Human | 11 | Competitive |
| NTPDase3 | Human | 18 | Competitive |
| NPP1 | Human | 12 | Competitive |
Data sourced from Lévesque et al., 2007.[3]
Table 2: Functional Effects of this compound on T-Cell Responses (Qualitative Summary)
| T-Cell Function | Experimental System | Effect of this compound | Reference |
| Proliferation | Co-culture of T-cells with activated B-cells | Reverses inhibition of CD4+ and CD8+ T-cell proliferation | Zacca et al., 2020 |
| Cytokine Production (TNF-α) | Co-culture of T-cells with activated B-cells | Reverses inhibition of TNF-α production by CD4+ and CD8+ T-cells | Zacca et al., 2020 |
| Cell Survival | Activated CD4+ T-cells | Improves survival and reduces apoptosis | Fang et al., 2016[1] |
| Effector Differentiation | Activated CD4+ T-cells | Dampens effector cell differentiation | Fang et al., 2016[1] |
Note: The graphical data from Zacca et al., 2020 indicates a substantial reversal of inhibition, bringing T-cell proliferation and TNF-α production back to levels observed in the absence of inhibitory B-cells.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on T-cell activation and function.
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol describes how to measure T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution, a common method to track cell divisions by flow cytometry.
dot
Caption: Workflow for a T-cell proliferation assay using CFSE.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)
-
This compound trisodium salt (stock solution prepared in sterile water or PBS)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
T-Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection kit (e.g., RosetteSep™) according to the manufacturer's instructions. This minimizes the activation of non-T-cells.
-
Count the purified T-cells and assess viability using trypan blue exclusion.
-
-
CFSE Labeling:
-
Resuspend T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (optimize for your cell type and experimental conditions).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled T-cells in complete RPMI medium.
-
Plate the cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells/well.
-
For T-cell activation, use pre-coated plates with anti-CD3 antibody (1-5 µg/mL) and soluble anti-CD28 antibody (1-2 µg/mL), or use anti-CD3/CD28 coated beads.
-
Add this compound to the desired final concentrations (e.g., a range of 50 µM to 400 µM). Include a vehicle control (the solvent used for the this compound stock).
-
Set up the following controls:
-
Unstimulated, unlabeled T-cells
-
Unstimulated, CFSE-labeled T-cells
-
Stimulated, CFSE-labeled T-cells without this compound
-
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells and transfer to FACS tubes.
-
Wash the cells with PBS.
-
Stain with a viability dye (e.g., 7-AAD or propidium iodide) to exclude dead cells from the analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Protocol 2: Cytokine Production Assay
This protocol describes two common methods for measuring cytokine production by T-cells: Enzyme-Linked Immunosorbent Assay (ELISA) for secreted cytokines and intracellular cytokine staining (ICS) for flow cytometry.
dot
Caption: Workflow for cytokine production assays (ELISA and ICS).
A. ELISA for Secreted Cytokines (e.g., IFN-γ, TNF-α)
Materials:
-
T-cell culture setup as described in Protocol 1 (without CFSE labeling).
-
Commercially available ELISA kits for the cytokines of interest (e.g., human IFN-γ, TNF-α).
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Set up T-cell cultures as described in Protocol 1, steps 1 and 3.
-
Incubate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal time will depend on the kinetics of the specific cytokine production.
-
-
Supernatant Collection:
-
Centrifuge the culture plates to pellet the cells.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Supernatants can be used immediately or stored at -80°C for later analysis.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this typically involves coating a plate with a capture antibody, adding the culture supernatants and standards, adding a detection antibody, followed by a substrate for color development.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
B. Intracellular Cytokine Staining (ICS) for Flow Cytometry
Materials:
-
T-cell culture setup as described in Protocol 1 (without CFSE labeling).
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Flow cytometry antibodies for surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Set up T-cell cultures as described in Protocol 1, steps 1 and 3.
-
Incubate for the desired duration (e.g., 24-48 hours).
-
-
Protein Transport Inhibition:
-
For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all wells. This will cause cytokines to accumulate within the cells.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., CD4, CD8) according to standard flow cytometry protocols.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines with fluorescently labeled antibodies (e.g., anti-IFN-γ-PE, anti-TNF-α-FITC).
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell populations of interest (e.g., CD4+ or CD8+) and quantifying the percentage of cells positive for the specific cytokines.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the CD39-adenosine axis in regulating T-cell function. By inhibiting the degradation of pro-inflammatory extracellular ATP, this compound can be used to enhance T-cell activation, proliferation, and cytokine production in vitro. The protocols provided here offer a framework for researchers to investigate the immunomodulatory effects of targeting this critical pathway. Careful optimization of experimental conditions, including cell density, stimulation strength, and this compound concentration, is recommended to achieve robust and reproducible results. These studies will contribute to a better understanding of purinergic signaling in immunity and may inform the development of novel immunotherapies.
References
- 1. Expression of CD39 on Activated T Cells Impairs their Survival in Older Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing ARL67156's Effect on Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, also known as FPL 67156, is a selective inhibitor of ecto-ATPases, a group of enzymes responsible for the extracellular hydrolysis of adenosine triphosphate (ATP).[1] As a non-hydrolysable ATP analogue, this compound plays a crucial role in studying purinergic neurotransmission by preventing the degradation of released ATP.[1][2] This allows for a more detailed investigation of the physiological and pathophysiological roles of ATP as a neurotransmitter and neuromodulator. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for assessing its effects on neurotransmission.
Mechanism of Action
Extracellular ATP and other nucleotides act as signaling molecules that are inactivated through hydrolysis by ectonucleotidases.[3] this compound is a competitive inhibitor of specific ectonucleotidases, primarily Nucleoside Triphosphate Diphosphohydrolase 1 (NTPDase1/CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1).[1][4][5] By inhibiting these enzymes, this compound prolongs the presence of ATP in the extracellular space.[1] This leads to an enhanced activation of postsynaptic P2 purinoceptors, thereby potentiating purinergic neurotransmission.[6][7] The molecule is designed to be resistant to hydrolysis by ectonucleotidases due to the substitution of a phosphodiester bond with a phosphodibromomethyl bond.[1]
Figure 1: Signaling pathway of this compound-mediated enhancement of purinergic neurotransmission.
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the inhibitory constants (Ki) of this compound against various human and mouse ectonucleotidases, providing a clear reference for its selectivity.
| Enzyme Target (Human) | Inhibition Constant (Ki) in µM | Type of Inhibition |
| NTPDase1 (CD39) | 11 ± 3 | Competitive |
| NTPDase3 | 18 ± 4 | Competitive |
| NPP1 | 12 ± 3 | Competitive |
| NTPDase2 | Not an effective inhibitor | - |
| NPP3 | Not an effective inhibitor | - |
| Ecto-5'-nucleotidase (CD73) | Not an effective inhibitor | - |
Data sourced from Lévesque et al., 2007.[1][4]
Experimental Protocols
Protocol 1: In Vitro Ectonucleotidase Activity Assay (Malachite Green Assay)
This protocol describes a colorimetric method to determine the inhibitory effect of this compound on ectonucleotidase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[1]
Materials:
-
Recombinant human NTPDase1, NTPDase3, or NPP1
-
This compound
-
ATP (substrate)
-
Malachite Green reagent
-
Incubation buffer (e.g., 80 mM Tris, 5 mM CaCl₂, pH 7.4)
-
96-well microplate
-
Microplate reader (630 nm)
Procedure:
-
Enzyme Preparation: Prepare protein extracts from cells transfected with the ectonucleotidase of interest.[1]
-
Reaction Setup: In a 96-well plate, add the incubation buffer, varying concentrations of this compound, and the enzyme preparation. Pre-incubate at 37°C for 3 minutes.[1]
-
Initiate Reaction: Add ATP to each well to initiate the enzymatic reaction. The final concentration of ATP may be varied to determine the type of inhibition.[1]
-
Incubation: Incubate the plate at 37°C for 15 minutes. Ensure that less than 10% of the substrate is hydrolyzed to maintain linear reaction kinetics.[1]
-
Stop Reaction and Color Development: Add Malachite Green reagent to each well to stop the reaction and develop color.[1]
-
Measurement: Measure the absorbance at 630 nm using a microplate reader.[1]
-
Data Analysis: Calculate the amount of Pi released based on a standard curve. Determine the percentage of inhibition by this compound and calculate the Ki value using non-linear regression analysis.[1]
Figure 2: Experimental workflow for the in vitro ectonucleotidase activity assay.
Protocol 2: Measurement of Extracellular ATP Levels
This protocol outlines a bioluminescence-based assay to quantify the accumulation of extracellular ATP in cell cultures or tissue preparations treated with this compound.
Materials:
-
Cell culture or tissue preparation of interest
-
This compound
-
ATP bioluminescent assay kit (e.g., containing luciferase and luciferin)
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Cell/Tissue Preparation: Culture cells to the desired confluency in an opaque 96-well plate or prepare acute tissue slices.
-
Treatment: Replace the culture medium with a fresh medium containing this compound at the desired concentration. Include a vehicle control.
-
Stimulation (Optional): If studying stimulus-evoked ATP release, apply a mechanical or chemical stimulus to the cells/tissue.[8]
-
Sample Collection: At various time points, collect aliquots of the extracellular medium.
-
ATP Measurement:
-
Data Analysis: Generate an ATP standard curve to calculate the concentration of ATP in each sample. Compare the ATP levels in this compound-treated samples to the control samples.
Figure 3: Workflow for measuring extracellular ATP levels.
Protocol 3: Assessment of this compound's Effect on Synaptic Transmission via Electrophysiology
This protocol provides a general framework for using electrophysiological recordings to investigate the modulatory effects of this compound on synaptic transmission.
Materials:
-
Brain slice preparation (e.g., mouse piriform cortex) or isolated tissue with intact neural connections (e.g., guinea-pig vas deferens).[6][10]
-
Artificial cerebrospinal fluid (aCSF) or appropriate physiological saline.
-
This compound.
-
Electrophysiology rig with recording and stimulating electrodes, amplifier, and data acquisition system.
Procedure:
-
Tissue Preparation: Prepare acute brain slices or isolate the tissue of interest and place it in a recording chamber perfused with oxygenated aCSF.
-
Baseline Recording: Place a stimulating electrode to activate a presynaptic pathway and a recording electrode to measure the postsynaptic response (e.g., field excitatory postsynaptic potential, fEPSP).
-
Establish a Stable Baseline: Deliver electrical stimuli at a low frequency (e.g., 0.05 Hz) and record the synaptic responses for at least 20-30 minutes to ensure a stable baseline.
-
This compound Application: Bath-apply this compound at the desired concentration to the perfusion solution and continue recording the synaptic responses.
-
Washout: After a sufficient recording period in the presence of this compound, switch back to the control aCSF to wash out the drug and observe any reversal of the effect.
-
Data Analysis: Measure the amplitude and/or slope of the postsynaptic potentials. Normalize the data to the baseline period and plot the time course of the drug's effect. Perform statistical analysis to determine the significance of any changes observed. In some cases, this compound has been shown to increase the peak magnitude of the response to nerve stimulation in a concentration-dependent manner.[3]
Figure 4: Logical workflow for an electrophysiology experiment assessing this compound.
Conclusion
This compound is an invaluable pharmacological tool for elucidating the role of purinergic signaling in neurotransmission. By inhibiting the enzymatic degradation of extracellular ATP, it allows researchers to investigate the downstream effects of prolonged P2 receptor activation. The protocols provided herein offer a starting point for characterizing the effects of this compound in various experimental systems. It is important to consider the specific ectonucleotidases present in the system under investigation to accurately interpret the results, as this compound exhibits selectivity for certain enzyme subtypes.[1][4] Furthermore, researchers should be aware of potential paradoxical effects, as the accumulation of ATP can sometimes lead to complex downstream consequences, including enhanced presynaptic inhibition.[10]
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. The ecto-ATPase inhibitor ARL 67156 enhances parasympathetic neurotransmission in the guinea-pig urinary bladder. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Purinergic Autocrine Regulation of Mechanosensitivity and Serotonin Release in a Human EC Model: ATP-gated P2X3 Channels in EC are Downregulated in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ATP levels [bio-protocol.org]
- 10. Inhibitors of ectonucleotidases have paradoxical effects on synaptic transmission in the mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARL67156 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ARL67156, a selective ecto-ATPase inhibitor, in the study of platelet aggregation. This document outlines the mechanism of action, presents key quantitative data, and offers detailed experimental protocols for in vitro platelet aggregation assays.
Introduction
This compound (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate) is a potent and competitive inhibitor of ecto-nucleoside triphosphate diphosphohydrolase 1 (NTPDase1), also known as CD39. Platelets, upon activation, release adenosine diphosphate (ADP) and adenosine triphosphate (ATP) into the extracellular space. This extracellular ADP plays a crucial role in amplifying platelet activation and aggregation by binding to P2Y1 and P2Y12 receptors on the platelet surface. CD39, an enzyme present on the surface of endothelial cells and platelets, is responsible for the hydrolysis of ATP and ADP to AMP, thereby downregulating platelet aggregation.
By inhibiting CD39, this compound prevents the degradation of extracellular ADP, leading to a localized increase in its concentration. This accumulation of ADP potentiates platelet aggregation in response to various agonists. Consequently, this compound serves as a valuable pharmacological tool to investigate the role of the ecto-nucleotidase pathway in platelet function and thrombosis.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effect on platelet aggregation.
Table 1: Inhibitory Activity of this compound against Human Ectonucleotidases
| Enzyme Target | This compound Ki (μM) | Inhibition Type |
| NTPDase1 (CD39) | 11 ± 3 | Competitive |
| NTPDase3 | 18 ± 4 | Competitive |
| NPP1 | 12 ± 3 | Competitive |
Note: While this compound is a potent inhibitor of NTPDase1, a direct IC50 value for its potentiation of platelet aggregation is not consistently reported in the literature. The functional effect is typically measured as an enhancement of agonist-induced aggregation.
Table 2: Effect of this compound on ADP-Induced Platelet Aggregation in Rat Platelet-Rich Plasma (PRP) [1]
| Species | Sex | Treatment | Agonist (ADP) | Maximum Aggregation (%) |
| Rat | Male | Vehicle | 1-30 µM | 61.88 ± 3.55 |
| Rat | Male | This compound (100 µM) | 1-30 µM | No significant effect |
| Rat | Female | Vehicle | 1-30 µM | 38.40 ± 6.58 |
| Rat | Female | This compound (100 µM) | 1-30 µM | Significantly increased |
Signaling Pathway
The following diagram illustrates the signaling pathway of ADP-mediated platelet aggregation and the mechanism of action of this compound.
Caption: this compound inhibits CD39, increasing ADP levels and enhancing platelet aggregation.
Experimental Protocols
This section provides a detailed protocol for studying the effect of this compound on ADP-induced platelet aggregation using Light Transmission Aggregometry (LTA).
Materials
-
This compound trisodium salt
-
Dimethyl sulfoxide (DMSO) or distilled water (for dissolving this compound)
-
Adenosine diphosphate (ADP)
-
Human or animal whole blood collected in 3.2% sodium citrate tubes
-
Tyrode's buffer (pH 7.4)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
-
Centrifuge
Experimental Workflow
The following diagram outlines the key steps in a typical platelet aggregation assay using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ARL67156 for Effective Ecto-ATPase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of ARL67156 for ecto-ATPase inhibition. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action for this compound? this compound is a competitive inhibitor of several ectonucleotidases, primarily targeting Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1, also known as CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)[1][2][3]. It functions by competing with ATP and ADP for the enzyme's active site.
-
What is the recommended working concentration for this compound? The effective concentration of this compound can vary depending on the specific experimental system, including the cell type, enzyme expression levels, and substrate concentration. However, a common starting concentration range used in the literature is 50-100 µM[1][2]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
-
How should I prepare and store this compound stock solutions? this compound trisodium salt is soluble in water[4]. For stock solutions, it is recommended to dissolve the compound in high-purity water. To maintain stability, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months[5][6]. Avoid repeated freeze-thaw cycles. It has been noted that this compound can degrade under acidic conditions[2].
-
Is this compound selective for specific ecto-ATPases? this compound exhibits selectivity for certain ecto-ATPases. It is a potent inhibitor of NTPDase1, NTPDase3, and NPP1[1][2][3]. However, it is a weak inhibitor of NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73)[1][2][3]. In some cases, it has been shown to be a dual inhibitor of CD39/CD73[7].
Troubleshooting Common Experimental Issues
-
Problem: I am not observing any inhibition of ATP hydrolysis after applying this compound.
-
Possible Cause 1: Sub-optimal Inhibitor Concentration. The effective concentration of this compound is highly dependent on the experimental conditions. Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type or enzyme preparation.
-
Possible Cause 2: High Substrate (ATP) Concentration. this compound is a competitive inhibitor, meaning its effectiveness is reduced at high concentrations of the substrate (ATP)[1][8]. Solution: If possible, lower the ATP concentration in your assay. If high ATP concentrations are required, a higher concentration of this compound may be necessary to achieve inhibition.
-
Possible Cause 3: Dominant Ecto-ATPase Isoform is Insensitive to this compound. Your experimental system may predominantly express an ecto-ATPase isoform that is weakly inhibited by this compound, such as NTPDase2[1][9]. Solution: Characterize the ecto-ATPase isoforms present in your system using molecular techniques (e.g., qPCR, western blot) or by testing other, more selective inhibitors.
-
-
Problem: My results are variable and not reproducible.
-
Possible Cause 1: Inhibitor Instability. Improper storage or handling of this compound can lead to its degradation. Solution: Ensure that stock solutions are stored correctly in aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles[5][6]. Prepare fresh working solutions for each experiment.
-
Possible Cause 2: Inconsistent Experimental Conditions. Minor variations in substrate concentration, incubation time, or cell density can lead to variability. Solution: Standardize all experimental parameters and include appropriate positive and negative controls in every experiment.
-
-
Problem: I am observing unexpected cellular effects that don't seem related to ecto-ATPase inhibition.
-
Possible Cause: Off-Target Effects. While generally considered selective for ecto-ATPases, at high concentrations, this compound could potentially interact with other cellular components. However, it has been reported that this compound has no significant effect on P2 receptors due to the di-substitution of its exocyclic amino group[1][4]. Solution: If off-target effects are suspected, it is crucial to include appropriate controls, such as a structurally similar but inactive analog if available, and to use the lowest effective concentration of this compound.
-
-
Problem: this compound appears to be more effective at inhibiting the breakdown of ADP than ATP.
Data Presentation
The following tables summarize the inhibitory potency of this compound against various ectonucleotidases.
Table 1: Inhibitory Constants (Ki) of this compound for Human and Mouse Ectonucleotidases
| Enzyme Target | Species | Ki (µM) |
| NTPDase1 (CD39) | Human | 11 ± 3[1][2] |
| NTPDase3 | Human | 18 ± 4[1][2] |
| NPP1 | Human | 12 ± 3[1][2] |
| NTPDase1 | Rat | 27[9] |
| NTPDase3 | Rat | 112[9] |
Table 2: 50% Inhibitory Concentration (pIC50 and IC50) of this compound in Different Systems
| System | Parameter | Value |
| Human Blood Cells | pIC50 | 4.62[3] |
| Rat Vas Deferens | pIC50 | 5.1[3] |
Experimental Protocols
Protocol: Measuring Ecto-ATPase Activity using the Malachite Green Assay with this compound
This protocol provides a general framework for determining the inhibitory effect of this compound on ecto-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP.
Materials:
-
Cells or membrane preparation expressing ecto-ATPase activity
-
This compound
-
ATP (substrate)
-
Assay Buffer (e.g., Tris-HCl, HEPES) with appropriate divalent cations (e.g., CaCl2, MgCl2)
-
Malachite Green Reagent
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in water and store as recommended.
-
Prepare a stock solution of ATP in the assay buffer.
-
Prepare a series of phosphate standards of known concentrations in the assay buffer.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
-
Assay Setup:
-
Seed cells in a 96-well plate and allow them to adhere, or prepare a membrane fraction.
-
Wash the cells or membranes with the assay buffer to remove any endogenous ATP and phosphate.
-
Prepare different concentrations of this compound by diluting the stock solution in the assay buffer.
-
Add the this compound dilutions to the wells containing the cells or membranes and pre-incubate for a specific time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (assay buffer without inhibitor).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding ATP to each well to a final desired concentration.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent is typically acidic and will stop the enzymatic reaction.
-
Allow the color to develop for the time specified by the Malachite Green kit manufacturer (usually 15-30 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the recommended wavelength (typically around 620-650 nm) using a microplate reader.
-
Create a phosphate standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of phosphate released in each experimental well by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Diagram 1: Purinergic Signaling Pathway and the Role of Ecto-ATPases
Caption: The role of ecto-ATPases and this compound in purinergic signaling.
Diagram 2: Experimental Workflow for Ecto-ATPase Inhibition Assay
Caption: A typical workflow for an ecto-ATPase inhibition experiment.
Diagram 3: Troubleshooting Logic for Lack of this compound-mediated Inhibition
Caption: A logical approach to troubleshooting failed this compound experiments.
References
- 1. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 4. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ARL67156 in cellular assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of ARL67156 in cellular assays, with a focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, or 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate, is primarily known as a competitive inhibitor of ecto-ATPases.[1][2] It specifically targets certain ectonucleotidases that are responsible for the hydrolysis of extracellular ATP and ADP.[1] The compound is an ATP analog where the β,γ-oxygen atom is replaced by a dibromomethylene moiety, making it resistant to hydrolysis by these enzymes.[3][4]
Q2: Which specific ectonucleotidases are inhibited by this compound?
This compound is a weak competitive inhibitor of human NTPDase1 (CD39), NTPDase3, and NPP1.[1][5] It is considered less effective or ineffective against NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[2][5] However, some evidence suggests it may act as a dual CD39/CD73 inhibitor.[4]
Q3: What are the typical working concentrations for this compound, and what are the risks at these concentrations?
In scientific literature, this compound is often used at concentrations between 50-100 μM.[1][5][6] At these concentrations, it can partially but significantly inhibit its primary targets (NTPDase1, NTPDase3, NPP1).[1][5] The main risk is that these concentrations are significantly higher than the reported Ki values, which can increase the likelihood of off-target effects, including potential interactions with P2Y receptors or other ectonucleotidases.[7]
Q4: Can this compound directly affect P2 purinergic receptors?
Generally, this compound is reported to have no significant effect on P2 receptors due to the di-substitution of its exocyclic amino group.[3][4] However, one study on bovine chromaffin cells found that at high concentrations, this compound can act on P2Y receptors to stimulate inositol phosphate formation (EC₅₀ = 49 x 10⁻⁵ M).[7] While the study noted a 300-fold selectivity for the ecto-ATPase over the P2Y receptor, this potential for direct receptor activation should be considered a possible off-target effect, especially when using high concentrations.[7]
Q5: How stable is this compound in experimental conditions?
This compound is a non-hydrolysable ATP analogue, making it stable against enzymatic degradation by its target ectonucleotidases.[5] However, it is sensitive to chemical degradation under acidic conditions. Preliminary experiments have shown that using perchloric acid (HClO₄) for precipitation, followed by KOH neutralization, can lead to the complete degradation of the compound.[5] While often assumed to be metabolically stable, its complete metabolic profile has not been sufficiently studied.[3]
Quantitative Data Summary
Table 1: Inhibitory Profile of this compound on Human Ectonucleotidases
| Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition | Notes |
| NTPDase1 (CD39) | 11 ± 3 µM[1][5] | Competitive | Primary Target.[3] |
| NTPDase3 | 18 ± 4 µM[1][5] | Competitive | Primary Target.[3] |
| NPP1 | 12 ± 3 µM[1][5] | Competitive | Primary Target.[3] |
| NTPDase2 | Not an effective inhibitor[1][5] | - | Considered an off-target. |
| NTPDase8 (human) | Not an effective inhibitor[1][5] | - | Considered an off-target. |
| NPP3 | Not an effective inhibitor[1][5] | - | Considered an off-target. |
| Ecto-5'-nucleotidase (CD73) | Weak effect / Not an effective inhibitor[3][5] | - | Some studies suggest dual inhibition.[4] |
Table 2: Agonist Activity and Receptor Interaction
| Target Receptor | Agonist Activity (EC₅₀) | Notes |
| P2Y Receptors (bovine chromaffin cells) | 4.9 x 10⁻⁵ M (49 µM)[7] | Potential off-target effect at high concentrations. |
Troubleshooting Guide
Problem: My cellular response to ATP is unexpectedly potentiated or altered after applying this compound.
-
Possible Cause 1: Accumulation of ADP, not just ATP.
-
Research in murine colon models has shown that this compound can be more effective at inhibiting the degradation of ADP to AMP than ATP to ADP.[8][9] This leads to an accumulation of ADP, which is also a biologically active signaling molecule that acts on different P2Y receptors than ATP. The observed cellular effect might be an "ADP response" rather than an "ATP response."
-
-
Troubleshooting Steps:
-
Quantify Nucleotides: Use HPLC to measure the extracellular concentrations of ATP and its breakdown products (ADP, AMP, adenosine) in your cell culture supernatant, both with and without this compound.
-
Use Receptor Antagonists: Employ specific antagonists for ADP-sensitive P2Y receptors (e.g., P2Y₁, P2Y₁₂, P2Y₁₃) to see if they block the unexpected effect.
-
Compare with other inhibitors: Use an inhibitor with a different mechanism, such as POM-1 (which inhibits ATP but not ADP degradation in some systems), to see if it recapitulates the effect.[9]
-
Problem: I am not observing significant inhibition of ATP hydrolysis in my assay.
-
Possible Cause: High substrate (ATP) concentration.
-
This compound is a competitive inhibitor.[1][5] Its efficacy is significantly reduced in the presence of high concentrations of the substrate, ATP.[2][5] This is particularly relevant in assays where high micromolar or millimolar concentrations of ATP are used, such as during P2X₇ receptor activation.[1]
-
-
Troubleshooting Steps:
-
Optimize Substrate Concentration: If possible, perform the assay with lower, more physiological concentrations of ATP to favor the inhibitor's action.
-
Increase Inhibitor Concentration: Cautiously increase the this compound concentration, but be mindful that this also increases the risk of the off-target effects mentioned above.
-
Verify Enzyme Expression: Confirm that your cellular system expresses the this compound-sensitive ectonucleotidases (NTPDase1, NTPDase3, or NPP1).
-
Problem: My results suggest an alteration in adenosine signaling, but this compound is not a potent CD73 inhibitor.
-
Possible Cause: Indirect modulation of the adenosine pathway.
-
By inhibiting NTPDase1 and NTPDase3, this compound reduces the production of AMP, which is the substrate for CD73.[5] Furthermore, the resulting accumulation of ATP and ADP, which are potent inhibitors of CD73, can further decrease the rate of adenosine formation.[5] Therefore, this compound can indirectly suppress adenosine signaling pathways.
-
-
Troubleshooting Steps:
-
Measure Adenosine Levels: Directly quantify extracellular adenosine levels to confirm if they are being altered by this compound treatment.
-
Control for Indirect Effects: Use a specific CD73 inhibitor (e.g., APCP) as a positive control for direct adenosine pathway inhibition to compare its effects with those of this compound.
-
Visualizations
Caption: Purinergic signaling pathway with this compound targets.
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Protocol 1: Ectonucleotidase Activity Assay (Malachite Green)
This protocol is designed to determine the inhibitory effect of this compound on ectonucleotidase activity by measuring the release of inorganic phosphate (Pi) from ATP or ADP.
Materials:
-
Cells expressing target ectonucleotidases (or purified enzyme)
-
Assay Buffer: 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4
-
Substrate: ATP or ADP solution (1 mM stock in assay buffer)
-
Inhibitor: this compound (10 mM stock in dH₂O)
-
Malachite Green Reagent Kit
-
96-well microplate
Procedure:
-
Cell Preparation: Plate cells in a 96-well plate and grow to confluence. Wash cells twice with pre-warmed assay buffer.
-
Inhibitor Pre-incubation: Add 50 µL of assay buffer containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100, 200 µM) to the wells. Include a no-cell control for background phosphate measurement. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of substrate (ATP or ADP) to each well to achieve a final desired concentration (e.g., 100 µM). The total volume is now 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The time should be optimized to ensure linear phosphate production and that less than 20% of the substrate is consumed.
-
Reaction Termination: Stop the reaction by carefully collecting 80 µL of the supernatant from each well and transferring it to a new 96-well plate.
-
Phosphate Detection: Add 100 µL of Malachite Green reagent to each well of the new plate. Incubate at room temperature for 15-20 minutes.
-
Measurement: Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Create a phosphate standard curve to calculate the amount of Pi released. Determine the % inhibition for each this compound concentration and calculate the IC₅₀ value.
Protocol 2: HPLC Analysis of Extracellular Nucleotides
This protocol allows for the direct measurement of ATP and its metabolites (ADP, AMP, Adenosine) to investigate the specific effects of this compound on nucleotide degradation pathways.
Materials:
-
Cell culture setup
-
This compound
-
Ice-cold quench solution (e.g., 6% perchloric acid - NOTE: See FAQ 5, avoid if possible. An alternative is rapid cooling and centrifugation). A non-acidic method is preferable.
-
Reversed-phase C18 HPLC column
-
Mobile Phase A: 100 mM KH₂PO₄, pH 6.0
-
Mobile Phase B: 100% Methanol
-
Nucleotide standards (ATP, ADP, AMP, Adenosine)
-
0.45 µm syringe filters
Procedure:
-
Cell Treatment: Grow cells to confluence in 6-well plates. Wash twice with assay buffer. Add fresh buffer containing either vehicle or this compound (e.g., 100 µM) and incubate for 15 minutes.
-
Stimulation: Add ATP to a final concentration of 100 µM.
-
Sample Collection: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect the entire volume of supernatant (~1 mL).
-
Sample Processing (Non-Acidic Method):
-
Immediately place the collected supernatant on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Freeze immediately at -80°C if not analyzing the same day.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject 20-50 µL of the sample.
-
Run a gradient elution program (e.g., starting with 95% Mobile Phase A / 5% Mobile Phase B, and ramping up the concentration of B) to separate the nucleotides.
-
Detect the nucleotides using a UV detector at 254 nm.
-
-
Data Analysis:
-
Generate standard curves for ATP, ADP, AMP, and Adenosine.
-
Quantify the concentration of each nucleotide in the samples by comparing peak areas to the standard curves.
-
Plot the concentration of each nucleotide over time for both vehicle and this compound-treated samples to determine the effect of the inhibitor on the degradation cascade.
-
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 5. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the moderate potency of ARL67156 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARL67156. The content is specifically designed to address challenges related to its moderate potency in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as FPL 67156, is a selective inhibitor of certain ecto-ATPases (ectonucleotidases). It functions as a competitive inhibitor of several enzymes responsible for the hydrolysis of extracellular ATP, most notably NTPDase1 (also known as CD39), NTPDase3, and NPP1.[1][2][3][4][5] By inhibiting these enzymes, this compound prevents the degradation of ATP to ADP and subsequently AMP, thereby prolonging the effects of ATP on purinergic receptors.[2]
Q2: Why is this compound often described as having "moderate potency"?
This compound is considered a moderately potent inhibitor because its inhibitory constants (Ki) are in the low micromolar range.[1][2][3][4][5] For effective inhibition, it often needs to be used at concentrations of 50-100 μM in cellular environments.[2] Its effectiveness can be further diminished in experimental conditions with high concentrations of its competing substrate, ATP.[2]
Q3: What are the reported inhibitory constants (Ki or pIC50) for this compound against its primary targets?
The inhibitory potency of this compound varies depending on the target enzyme and the experimental system. The following table summarizes key quantitative data from the literature.
| Target Enzyme | Species/System | Inhibitory Constant | Reference |
| NTPDase1 (CD39) | Human | Ki: 11 μM | [1][2][3][4] |
| NTPDase3 | Human | Ki: 18 μM | [1][2][3][4] |
| NPP1 | Human | Ki: 12 μM | [1][2][3][4] |
| ecto-ATPase | Human Blood Cells | pIC50: 4.62 (~24 μM) | [2] |
| ecto-ATPase | Rat Vas Deferens | pIC50: 5.1 (~8 μM) | [2] |
| CD73 | Human | Ki: 0.451 µM | [6] |
Q4: Is this compound stable in solution?
While this compound is designed to be relatively stable against hydrolysis by ectonucleotidases, its chemical stability can be a concern under certain conditions.[1][7] Preliminary experiments have suggested that this compound may degrade under acidic conditions.[2] For stock solutions, it is often recommended to store them in aliquots at -20°C for up to one month or at -80°C for up to six months, although this has not been extensively validated.[3][4] It is advisable to prepare fresh solutions for critical experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on its moderate potency.
Issue 1: Suboptimal or No Inhibition Observed
Possible Causes & Troubleshooting Steps:
-
Insufficient Concentration: Due to its moderate potency, the concentration of this compound may be too low to effectively compete with the endogenous substrate (ATP).
-
Recommendation: Increase the concentration of this compound in a stepwise manner (e.g., 50 µM, 100 µM, 200 µM). Be mindful of potential off-target effects at very high concentrations.[2]
-
-
High Substrate (ATP) Concentration: In systems with high levels of extracellular ATP, the competitive nature of this compound means its inhibitory effect will be reduced.[2]
-
Recommendation: If possible, measure the baseline extracellular ATP concentration in your experimental system. If it is excessively high, consider experimental designs that might lower this concentration or use a non-competitive inhibitor if a suitable one is available.
-
-
Incorrect Target Enzyme: this compound is not a universal ecto-ATPase inhibitor. It is a weak inhibitor of NTPDase2 and NPP3.[2]
-
Recommendation: Confirm the expression of this compound-sensitive ectonucleotidases (NTPDase1, NTPDase3, NPP1) in your experimental model through techniques like qPCR or western blotting.
-
Issue 2: Inconsistent or Variable Results
Possible Causes & Troubleshooting Steps:
-
This compound Degradation: As mentioned, this compound may not be stable under all experimental buffer conditions, particularly acidic pH.[2]
-
Recommendation: Ensure your experimental buffer has a pH of 7.4.[2] Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
-
-
Differential Effects on ATP vs. ADP Degradation: In some systems, this compound has been shown to be more effective at inhibiting the degradation of ADP than ATP.[8][9] This can lead to an accumulation of ADP, which may have its own biological effects.
-
Recommendation: When interpreting results, consider the potential for ADP-mediated signaling. If possible, use HPLC to monitor the levels of ATP, ADP, and AMP in your experimental system.
-
Experimental Protocols
General Protocol for Assessing this compound Inhibition of Ectonucleotidase Activity
This protocol provides a general framework. Specific parameters should be optimized for your experimental system.
-
Cell/Tissue Preparation: Prepare your cells or tissue of interest (e.g., cultured cells, isolated tissues) in a suitable reaction buffer (e.g., Tris-buffered saline, pH 7.4) containing 5 mM CaCl2.[2]
-
Pre-incubation with this compound: Pre-incubate the biological sample with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C). Include a vehicle control (buffer only).
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (e.g., ATP) at a known concentration. The choice of substrate concentration should be based on the Km of the target enzyme, if known.
-
Incubation: Incubate for a specific time, ensuring that less than 20% of the substrate is hydrolyzed to maintain linear reaction kinetics.
-
Termination of Reaction: Stop the reaction. This can be achieved by methods such as adding ice-cold chloroform and vigorous mixing, followed by centrifugation to separate the aqueous phase.[2] Avoid using perchloric acid followed by KOH neutralization, as this can degrade this compound.[2]
-
Analysis: Analyze the supernatant for the amount of substrate remaining and the products formed (ADP, AMP). A common method for this is reverse-phase high-performance liquid chromatography (HPLC).[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: this compound inhibits NTPDases, increasing ATP availability for P2 receptor signaling.
Caption: Workflow for determining the inhibitory effect of this compound on ectonucleotidase activity.
Caption: Troubleshooting flowchart for addressing the moderate potency of this compound.
References
- 1. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 8. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for ARL67156's differential effects on ATP versus ADP degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ARL67156. The focus is on understanding and controlling for its differential effects on ATP versus ADP degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as FPL 67156, is a competitive inhibitor of certain ectonucleotidases, which are enzymes that break down extracellular nucleotides like ATP and ADP.[1][2] It is an ATP analog that is resistant to hydrolysis.[3] this compound primarily targets Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[2][3] By inhibiting these enzymes, this compound is intended to prolong the signaling effects of extracellular ATP.
Q2: What is the main experimental challenge when using this compound?
The primary challenge is that this compound can have differential effects on the degradation of ATP and its breakdown product, ADP. Several studies have shown that in certain experimental systems, this compound is more effective at inhibiting the degradation of ADP than ATP.[1][4] This can lead to an accumulation of ADP, which has its own distinct signaling properties through P2Y receptors, potentially confounding the interpretation of experimental results that aim to study the specific effects of ATP.[1]
Q3: Why is it crucial to control for the differential effects of this compound on ATP and ADP degradation?
Extracellular ATP and ADP activate different subsets of purinergic P2 receptors, leading to distinct downstream signaling events. For instance, while ATP can activate both P2X and some P2Y receptors, ADP is a potent agonist for P2Y1, P2Y12, and P2Y13 receptors.[5][6] If this compound preferentially inhibits ADP degradation, the observed cellular response may be due to the accumulated ADP rather than the prolonged presence of ATP.[1] This is particularly critical in systems where both ATP and ADP have significant and different physiological roles, such as in platelet aggregation, neurotransmission, and inflammation.[5][6]
Q4: Are there alternative inhibitors to this compound that have a more balanced effect on ATP and ADP degradation?
Yes, one commonly used alternative is POM-1 (sodium polyoxotungstate).[1][7] In some systems, such as the murine colon, POM-1 has been shown to be a more selective inhibitor of ATP degradation compared to this compound, with less of an inhibitory effect on ADP degradation.[1] However, it is important to note that POM-1 can have off-target effects, including direct actions on synaptic transmission independent of ectonucleotidase inhibition.[8] Therefore, the choice of inhibitor should be carefully considered and validated for the specific experimental system.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results when using this compound to potentiate ATP signaling.
| Potential Cause | Recommended Solution |
| Differential inhibition of ADP vs. ATP degradation | The observed effect may be due to ADP accumulation rather than ATP potentiation. It is crucial to experimentally verify the effect of this compound on both ATP and ADP degradation in your specific system. The HPLC-based protocol detailed below can be used for this purpose. |
| Sub-optimal inhibitor concentration | The inhibitory potency of this compound is relatively weak, with Ki values in the micromolar range.[2][3] Its effectiveness is also dependent on the substrate (ATP) concentration.[9] Perform a dose-response curve to determine the optimal concentration of this compound for your experimental conditions. |
| Presence of multiple ectonucleotidase isoforms | Different tissues and cell types express various ectonucleotidase isoforms (e.g., NTPDase1, 2, 3, 8) with varying sensitivities to this compound.[2] Characterize the expression profile of ectonucleotidases in your model system to better interpret the effects of this compound. |
| Direct effects of this compound on P2 receptors | Although generally considered to have minimal direct effects on P2 receptors, this possibility should not be entirely dismissed, especially at high concentrations.[3] Include control experiments with P2 receptor antagonists to rule out direct receptor modulation by this compound. |
Issue 2: Difficulty in distinguishing between ATP- and ADP-mediated effects in the presence of this compound.
| Potential Cause | Recommended Solution |
| Concomitant activation of multiple P2 receptor subtypes | The accumulation of ADP can lead to the activation of ADP-specific P2Y receptors (P2Y1, P2Y12, P2Y13).[5][6] |
| Use selective antagonists for ADP receptors (e.g., MRS2179 for P2Y1, PSB-0739 for P2Y12) in conjunction with this compound to isolate the ATP-mediated effects. | |
| Complex downstream signaling pathways | ATP and ADP can trigger overlapping and distinct intracellular signaling cascades. |
| Analyze downstream signaling markers specific to the activation of different P2 receptors (e.g., calcium mobilization for P2Y1, inhibition of adenylyl cyclase for P2Y12).[5] |
Data Presentation
Table 1: Inhibitory Constants (Ki) of this compound for Human Ectonucleotidases
| Enzyme | Substrate | Ki (μM) | Reference |
| NTPDase1 (CD39) | ATP | 11 ± 3 | [2] |
| ADP | Inhibition observed, but Ki not specified | [2] | |
| NTPDase2 | ATP | > 1000 | [2] |
| NTPDase3 | ATP | 18 ± 4 | [2] |
| NPP1 | pnp-TMP | 12 ± 3 | [2] |
Table 2: Comparison of this compound and POM-1 Inhibition of Ectonucleotidases
| Inhibitor | Enzyme | Ki (μM) | Reference |
| This compound | NTPDase1 (rat) | 27 | [1] |
| NTPDase3 (rat) | 112 | [1] | |
| POM-1 | NTPDase1 (human) | 2.58 | [7] |
| NTPDase2 (human) | 28.8 | [7] | |
| NTPDase3 (human) | 3.26 | [7] |
Experimental Protocols
Protocol: Assessing the Differential Effects of this compound on ATP and ADP Degradation using HPLC
This protocol is adapted from a study investigating the effects of this compound in murine colonic muscle.[1] It utilizes etheno-derivatized ATP (eATP) and ADP (eADP) which are fluorescent, allowing for sensitive detection by HPLC.
Materials:
-
Tissue or cell preparation of interest
-
This compound
-
1,N⁶-ethenoadenosine 5'-triphosphate (eATP)
-
1,N⁶-ethenoadenosine 5'-diphosphate (eADP)
-
Krebs-Ringer Bicarbonate (KRB) solution
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1 M KH₂PO₄, pH 6.0
-
Mobile phase B: 100% Methanol
-
Liquid nitrogen
Procedure:
-
Tissue/Cell Preparation: Prepare your biological sample (e.g., tissue strips, cell culture) and equilibrate in KRB solution.
-
Substrate Incubation:
-
For ATP degradation: Incubate the sample with a known concentration of eATP (e.g., 50 nM) in KRB solution for a defined period (e.g., 30 seconds).
-
For ADP degradation: Incubate the sample with a known concentration of eADP (e.g., 50 nM) in KRB solution for a defined period.
-
-
Inhibitor Treatment: In parallel experiments, pre-incubate the samples with the desired concentration of this compound (e.g., 100 µM) for a sufficient time (e.g., 20-30 minutes) before adding eATP or eADP.
-
Sample Collection and Quenching:
-
Collect the supernatant from the incubation at the end of the incubation period.
-
Immediately quench the enzymatic reaction by flash-freezing the samples in liquid nitrogen.
-
-
Control Samples:
-
No tissue/cell control: Incubate the substrate in KRB solution without the biological sample to determine the initial substrate concentration.
-
Vehicle control: Incubate the biological sample with the substrate in the absence of this compound.
-
-
HPLC Analysis:
-
Thaw the samples and inject a defined volume onto the C18 column.
-
Separate the etheno-derivatives using a gradient of mobile phase B in mobile phase A.
-
Detect the fluorescent signals of eATP, eADP, and other degradation products (e.g., eAMP, ethenoadenosine).
-
Quantify the peak areas to determine the concentration of each compound.
-
-
Data Analysis:
-
Calculate the amount of substrate degraded and the amount of each product formed in the presence and absence of this compound.
-
Compare the percentage of inhibition of eATP degradation versus eADP degradation by this compound.
-
Mandatory Visualizations
Caption: Extracellular ATP degradation pathway and targets of this compound.
References
- 1. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y1 and P2Y12 receptors for ADP desensitize by distinct kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. The novel NTPDase inhibitor sodium polyoxotungstate (POM-1) inhibits ATP breakdown but also blocks central synaptic transmission, an action independent of NTPDase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ARL67156 degradation rate and how to mitigate it
Welcome to the technical support center for ARL67156. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation and use of this ectonucleotidase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate) is a competitive inhibitor of certain ectonucleotidases.[1][2][3] It is an analog of ATP where the oxygen atom between the β and γ phosphates is replaced by a dibromomethylene group, making it more resistant to hydrolysis by some nucleotidases compared to ATP.[2][3] Its primary action is to inhibit the breakdown of extracellular nucleotides like ATP and ADP, thereby prolonging their signaling effects.[1][4]
Q2: How stable is this compound in solution and how should I store it?
While this compound is designed to be more stable than ATP, its long-term stability in solution has not been definitively determined.[5] It is susceptible to degradation under acidic conditions.[1] For optimal performance, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions and store them at -20°C for up to one month or at -80°C for up to six months, although this has not been officially validated.[5]
Q3: What is the degradation rate of this compound?
The precise degradation rate of this compound is not well-documented across various conditions. However, it is known to be significantly more resistant to hydrolysis by ectonucleotidases than ATP.[1] Despite this, it has been shown to be metabolically unstable when incubated with human and mouse liver microsomes.[6] One study observed complete degradation of this compound when using perchloric acid (HClO4) for sample precipitation, indicating instability in acidic environments.[1]
Q4: Does this compound inhibit all ectonucleotidases equally?
No, this compound exhibits selectivity for different ectonucleotidases. It is a more potent competitive inhibitor of NTPDase1, NTPDase3, and NPP1.[1][7] Its inhibitory effect on NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase is weaker.[1] Interestingly, some research suggests that in certain tissues, like the murine colon, this compound inhibits the degradation of ADP more effectively than the degradation of ATP.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of ATP degradation. | 1. Degraded this compound: The compound may have degraded due to improper storage or handling (e.g., exposure to acidic pH).2. High Substrate Concentration: The concentration of ATP in your assay may be too high for this compound to effectively compete.3. Dominant Ectonucleotidase is not strongly inhibited by this compound: The primary ectonucleotidase in your experimental system may be one that is only weakly inhibited by this compound (e.g., NTPDase2). | 1. Prepare fresh this compound solution for each experiment. Avoid acidic conditions in your buffers and sample preparation steps.[1]2. Perform a dose-response curve to determine the optimal this compound to ATP concentration ratio. Consider lowering the ATP concentration if possible.[1]3. Characterize the dominant ectonucleotidases in your system. If necessary, consider using a different inhibitor with a more appropriate selectivity profile. |
| Unexpected accumulation of ADP instead of ATP. | Preferential inhibition of ADP hydrolysis: In some systems, this compound is a more potent inhibitor of ADP degradation than ATP degradation.[4][8] | Be aware of this possibility when interpreting your data. Measure the concentrations of both ATP and ADP to fully understand the effect of this compound in your specific experimental setup. |
| Loss of this compound during sample preparation. | Acidic precipitation: Using agents like perchloric acid (HClO4) to stop the reaction and precipitate proteins can lead to the degradation of this compound.[1] | Utilize alternative methods for reaction termination and sample preparation that do not involve acidic conditions, such as heat inactivation or the use of different protein precipitation agents. |
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of this compound for Human Ectonucleotidases
| Enzyme | Substrate | Ki (μM) | Inhibition Type |
| NTPDase1 | ATP | 11 ± 3 | Competitive |
| NTPDase3 | ATP | 18 ± 4 | Competitive |
| NPP1 | pnp-TMP | 12 ± 3 | Competitive |
| NTPDase2 | ATP | >1000 | Weak Inhibition |
| Ecto-5'-nucleotidase | AMP | - | Weak Inhibition |
| (Data sourced from Lévesque et al., 2007)[1] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Experimental Buffer
-
Solution Preparation: Prepare a stock solution of this compound in your experimental buffer at the desired concentration.
-
Incubation: Incubate aliquots of the this compound solution at the experimental temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, analyze the concentration of intact this compound using a suitable method like High-Performance Liquid Chromatography (HPLC) with UV detection (at 277 nm).[1]
-
Data Analysis: Plot the concentration of this compound against time to determine its degradation rate in your specific buffer. The expected degradation product is 6-N,N-diethyl-AMP.[1]
Protocol 2: Determining the Inhibitory Effect of this compound on ATP Degradation
-
Reaction Setup: Prepare a reaction mixture containing your source of ectonucleotidase activity (e.g., cell suspension, tissue homogenate, or recombinant enzyme) in an appropriate buffer.
-
Pre-incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate for a short period (e.g., 5-10 minutes) at the desired temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding a known concentration of ATP.
-
Time Points: Take aliquots of the reaction mixture at different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Reaction Termination: Stop the reaction using a non-acidic method (e.g., adding a high concentration of EDTA or using heat inactivation).
-
Quantification: Measure the remaining ATP and the formation of its breakdown products (ADP, AMP, adenosine) using a validated method such as HPLC or a luciferin-luciferase-based bioluminescence assay.
-
Analysis: Compare the rate of ATP degradation in the presence and absence of this compound to determine its inhibitory potency.
Visualizations
Caption: this compound inhibits ectonucleotidases like NTPDase1/3 and NPP1.
Caption: Workflow for assessing this compound inhibitory activity.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 3. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARL 67156 trisodium salt hydrate 98 (HPLC) CAS 160928-38-1 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of ARL67156 stock solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions for the use of ARL67156 stock solutions in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: To prepare a stock solution, dissolve the this compound trisodium salt powder in high-purity water. For example, to create a 20 mM stock solution, you can dissolve the powder in the appropriate volume of water.[1] Some suppliers suggest that ultrasonic treatment may be necessary to achieve full dissolution in water.[2] Once dissolved, it is best practice to aliquot the solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[3] For aqueous stock solutions intended for cell culture, sterilization by filtration through a 0.22 μm filter is recommended before use.[3]
Q2: How should I store the solid compound and prepared stock solutions of this compound for long-term stability?
A2: The solid, powdered form of this compound should be stored desiccated at -20°C for long-term stability, which can last for months to years under these conditions.[2][4][5]
For prepared stock solutions, storage recommendations vary slightly between suppliers, but a conservative approach is best. Solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Always store solutions in tightly sealed containers, away from moisture.[3] Some sources do not recommend long-term storage of solutions and advise using them promptly after preparation.[5]
Q3: What is the known solubility of this compound?
A3: this compound trisodium salt is soluble in water up to at least 20 mM.[1] One supplier notes solubility in water up to 25 mg/mL (approximately 31.7 mM).[2] There is conflicting information regarding its solubility in DMSO; one source states it is soluble, while another indicates it is insoluble or only slightly soluble.[2][4] Therefore, water is the most reliable solvent for preparing stock solutions.
Q4: What is the mechanism of action for this compound?
A4: this compound is known as a selective inhibitor of ecto-ATPases.[5] It functions as a weak, competitive inhibitor of specific ectonucleotidases, primarily human NTPDase1 (also known as CD39), NTPDase3, and NPP1.[3][6][7] Its inhibitory constants (Ki) are approximately 11 μM for NTPDase1, 18 μM for NTPDase3, and 12 μM for NPP1.[6] It is significantly less effective at inhibiting NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[6] By inhibiting these enzymes, this compound slows the degradation of extracellular ATP to ADP and AMP, thereby prolonging the signaling effects of ATP on P2 receptors.[6]
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound
| Form | Solvent | Storage Temperature | Maximum Duration | Key Considerations |
| Solid Powder | N/A | -20°C | Months to Years[4] | Store in a desiccated environment.[2][5] |
| Stock Solution | Water | -20°C | 1 Month[3] | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution | Water | -80°C | 6 Months[3] | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution | Water | 0 - 4°C | Days to Weeks[4] | For short-term use only. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Aqueous Stock Solution
-
Weighing: Based on the batch-specific molecular weight provided on the Certificate of Analysis (e.g., ~785.06 g/mol for the trisodium salt), accurately weigh the desired amount of this compound powder.[1] For example, weigh 7.85 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve the target concentration. For 7.85 mg, add 500 µL of water to make a 20 mM solution.
-
Solubilization: Vortex the solution thoroughly. If complete dissolution is not achieved, sonicate the vial in a water bath for short intervals until the solution is clear.[2]
-
Sterilization (Optional): If the solution will be used in a sterile environment like cell culture, filter it through a 0.22 μm syringe filter into a sterile tube.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use sterile tubes (e.g., 20 µL aliquots). This is critical to prevent degradation from repeated freeze-thaw cycles.[3]
-
Storage: Label the aliquots clearly and store them at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Conceptual Workflow for an Ectonucleotidase Inhibition Assay
This protocol describes a general method for assessing this compound's inhibitory effect on ectonucleotidase activity using a colorimetric phosphate detection assay (e.g., Malachite Green).
-
Enzyme Preparation: Prepare a solution containing the ectonucleotidase of interest (e.g., recombinant human NTPDase1) in a suitable reaction buffer (e.g., Tris-HCl with CaCl₂).
-
Inhibitor Pre-incubation: In a multi-well plate, add the enzyme solution to wells containing either vehicle control or varying concentrations of this compound (e.g., 1 µM to 100 µM). Allow a brief pre-incubation period (e.g., 3-5 minutes) at 37°C.[6]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, such as ATP or ADP, to each well.[6]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes), ensuring that less than 10-15% of the substrate is consumed in the control wells to maintain linear reaction kinetics.[6]
-
Stop Reaction & Detect Phosphate: Terminate the reaction by adding a stop solution. For a Malachite Green assay, the reagent itself stops the reaction and initiates color development in the presence of free inorganic phosphate (a product of ATP/ADP hydrolysis).[6]
-
Quantification: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a plate reader. The amount of phosphate produced is proportional to the enzyme activity.
-
Analysis: Compare the activity in the this compound-treated wells to the vehicle control wells to determine the extent of inhibition and calculate parameters like IC₅₀.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of ATP degradation in my experiment.
-
Check Substrate Concentration: this compound is a weak, competitive inhibitor. Its efficacy is significantly reduced in the presence of high substrate (ATP) concentrations, such as those used in P2X7 receptor activation assays.[6] Consider lowering the ATP concentration if your experimental design allows.
-
Enzyme Specificity: Confirm that the dominant ecto-ATPase in your system is one that this compound effectively inhibits (NTPDase1, NTPDase3, NPP1). It is not an effective inhibitor of NTPDase2, human NTPDase8, or ecto-5'-nucleotidase.[6]
-
Preferential ADP Inhibition: Research has shown that in some systems, like murine colon, this compound preferentially inhibits the degradation of ADP rather than ATP.[8][9] Your results might reflect an accumulation of ADP from ATP hydrolysis, which could produce its own biological effects.[8]
Problem 2: My experimental results are inconsistent between different aliquots or over time.
-
Improper Storage: This is often due to degradation of the stock solution. Ensure you are adhering to strict storage protocols: use single-use aliquots, store at -80°C for long-term use, and avoid repeated freeze-thaw cycles.[3]
-
Solution Instability: this compound has been observed to degrade under acidic conditions.[6] Ensure that your experimental buffers and any sample processing steps (like perchloric acid precipitation) do not expose the compound to low pH.[6]
-
Chemical Purity: Verify the purity of your this compound batch from the supplier's Certificate of Analysis.
Problem 3: The this compound powder will not fully dissolve in water.
-
Use Sonication: Gentle sonication in a water bath can aid in dissolving the compound.[2]
-
Check Concentration: Ensure you are not trying to prepare a solution above its maximum solubility limit of ~20-30 mM in water.[1][2]
Visualizations
Caption: this compound inhibits NTPDase1/3, slowing ATP and ADP hydrolysis.
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Troubleshooting logic for unexpected this compound experimental results.
References
- 1. ARL 67156 trisodium salt | NTPDase Inhibitors: R&D Systems [rndsystems.com]
- 2. ARL 67156 trisodium salt | CAS:1021868-83-6 | ecto-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. apexbt.com [apexbt.com]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ARL67156 and Other Commercially Available CD39 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy and purinergic signaling research, the ectonucleotidase CD39 has emerged as a critical therapeutic target. By catalyzing the hydrolysis of extracellular ATP and ADP to AMP, CD39 plays a pivotal role in suppressing immune responses through the generation of immunosuppressive adenosine.[1] The inhibition of CD39 is a promising strategy to enhance anti-tumor immunity by increasing immunostimulatory extracellular ATP and reducing adenosine levels.[1] This guide provides an objective comparison of the commercially available CD39 inhibitor, ARL67156, with other alternatives, supported by experimental data and detailed methodologies.
Overview of this compound and Alternatives
This compound is a well-established, commercially available tool compound used in numerous in vitro and in vivo studies. It functions as a competitive inhibitor of CD39. However, it is not entirely selective and displays inhibitory activity against other ectonucleotidases. This guide will compare this compound with other frequently cited, commercially available small molecule CD39 inhibitors: POM-1 and Suramin.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (Ki or IC50 values) of this compound and its alternatives against CD39 and other ectonucleotidases. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Target | Ki (μM) | IC50 (μM) | Species | Notes |
| This compound | CD39 (NTPDase1) | 11 | - | Human | Competitive inhibitor. Also inhibits NTPDase3 and NPP1. |
| NTPDase3 | 18 | - | Human | ||
| NPP1 | 12 | - | Human | ||
| POM-1 | CD39 (NTPDase1) | 2.58 | - | Human | Non-specific NTPDase inhibitor. |
| NTPDase2 | 28.8 | - | Human | ||
| NTPDase3 | 3.26 | - | Human | ||
| Suramin | CD39 | ~10 | 479 (HEK293T cells) | Rat Brain (for Ki) / Human (for IC50) | Broad-spectrum inhibitor of various ATPases and P2 receptors.[2] The IC50 value reflects general cellular toxicity, not specific CD39 inhibition. |
Signaling Pathway and Mechanism of Action
CD39 is a key enzyme in the purinergic signaling pathway, which regulates a variety of cellular processes, including immune responses. The diagram below illustrates the central role of CD39 in the conversion of pro-inflammatory extracellular ATP to the immunosuppressive molecule adenosine.
Experimental Protocols
The inhibitory activity of compounds against CD39 is commonly assessed by measuring the product of the enzymatic reaction. A widely used method is the malachite green assay, which quantifies the release of inorganic phosphate (Pi) from ATP or ADP hydrolysis.
Malachite Green Assay for CD39 Activity
Principle: This colorimetric assay is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate. The intensity of the color, measured by absorbance, is directly proportional to the amount of phosphate released, and therefore to the CD39 activity.
Materials:
-
Recombinant human CD39 enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM CaCl2, 2 mM MgCl2)
-
ATP or ADP substrate solution
-
Test inhibitors (e.g., this compound, POM-1, Suramin) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the CD39 enzyme, substrate, and test inhibitors to their desired concentrations in the assay buffer.
-
Reaction Setup:
-
Add 25 µL of assay buffer to all wells.
-
Add a series of dilutions of the test inhibitor to the appropriate wells. For control wells, add the same volume of solvent.
-
Add 25 µL of the diluted CD39 enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
-
Initiate Reaction: Add 25 µL of the ATP or ADP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature. The incubation time may need to be optimized based on the enzyme activity.
-
Stop Reaction and Color Development: Add 10 µL of the Malachite Green Reagent to each well to stop the reaction and initiate color development.
-
Read Absorbance: After a 15-minute incubation at room temperature for color stabilization, measure the absorbance at approximately 630 nm using a microplate reader.[3]
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Generate a phosphate standard curve to determine the concentration of phosphate released in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for comparing CD39 inhibitors and the logical relationship between CD39 inhibition and its downstream immunological effects.
Conclusion
This compound is a valuable and widely used tool for studying the biological roles of CD39. However, researchers should be aware of its off-target effects on other ectonucleotidases such as NTPDase3, NPP1, and CD73. For studies requiring higher potency, POM-1 may be a suitable alternative, though it also exhibits a degree of non-selectivity. Suramin's utility as a specific CD39 inhibitor is limited by its broad-spectrum activity. The choice of inhibitor should be guided by the specific experimental context, and the potential for off-target effects should always be considered when interpreting results. Newer, more selective inhibitors are in development and clinical trials, and these may offer more precise tools for targeting the CD39 pathway in the future.
References
- 1. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suramin, an anti-cancer drug, inhibits protein kinase C and induces differentiation in neuroblastoma cell clone NB2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
Validating CD39 Inhibition by ARL67156: A Comparative Guide for New Experimental Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ARL67156 with other CD39 inhibitors, supported by experimental data and detailed methodologies. The aim is to facilitate the validation of CD39 inhibition in novel experimental models.
Executive Summary
This compound is a well-established, competitive inhibitor of CD39, an ectonucleotidase that plays a critical role in purinergic signaling and immune regulation. By hydrolyzing extracellular ATP and ADP to AMP, CD39 initiates a cascade that ultimately leads to the production of immunosuppressive adenosine. Inhibition of CD39 is a promising therapeutic strategy in oncology and other diseases. This guide compares the performance of this compound with alternative CD39 inhibitors and provides detailed protocols for key validation experiments.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the inhibitory potency of this compound and a selection of alternative CD39 inhibitors. It is important to note that Ki values can vary between studies due to different experimental conditions.
| Inhibitor Class | Inhibitor | Target(s) | Mechanism of Action | Potency (Ki/KD/IC50) | Reference(s) |
| ATP Analog | This compound | CD39, CD73, NPP1, NTPDase3 | Competitive | ~1 µM - 11 µM (Ki for human CD39) | [1][2] |
| Polyoxometalate | POM-1 (Sodium polyoxotungstate) | Broad ectonucleotidase inhibitor | Non-competitive (disputed) | Ki of 2.58 µM for NTPDase1 (CD39) | [2] |
| Monoclonal Antibody | TTX-030 | Human CD39 | Uncompetitive allosteric | IC50 of 0.20 nM (recombinant hCD39) | [3] |
| Monoclonal Antibody | IPH5201 | Human CD39 (membrane-bound and soluble) | Not specified | Not specified | [4] |
| Monoclonal Antibody | SRF617 | Human CD39 | Not specified | Not specified | |
| Monoclonal Antibody | 9-8B | Human CD39 | Not specified | KD of 3.1 nM | |
| Tryptamine Derivative | SBT-C1 | Selective for CD39 | Not specified | Not specified | |
| Triazinoindole-based compound | Compound 338 | CD39 | Not specified | IC50 of 27.42 µM | [5] |
Signaling Pathway and Experimental Workflow
To effectively validate CD39 inhibition, it is crucial to understand its role in the purinergic signaling pathway and the general workflow for inhibitor screening and characterization.
Experimental Protocols
Malachite Green Assay for CD39 ATPase Activity
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by CD39.
Materials:
-
Recombinant human CD39
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM CaCl2)[3]
-
ATP solution (e.g., 35 mM stock)
-
This compound and other test inhibitors
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 4x CD39 Assay Buffer.
-
Dilute recombinant CD39 to the desired concentration (e.g., 0.25-0.3 ng/µl) in 1x CD39 Assay Buffer.[6]
-
Prepare serial dilutions of this compound and other inhibitors in 1x CD39 Assay Buffer.
-
Prepare a diluted ATP solution (e.g., 100-fold dilution of the stock) in 1x CD39 Assay Buffer.[6]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add 20 µl of 1x CD39 Assay Buffer.
-
Positive control wells: Add 10 µl of 1x CD39 Assay Buffer and 20 µl of diluted CD39.
-
Inhibitor control wells (e.g., POM-1): Add 10 µl of a known inhibitor and 20 µl of diluted CD39.[6]
-
Test inhibitor wells: Add 10 µl of the test inhibitor dilutions and 20 µl of diluted CD39.
-
-
Incubation:
-
Cover the plate and incubate for 30 minutes at room temperature with gentle agitation.[6]
-
-
Reaction Initiation:
-
Add 10 µl of the diluted ATP solution to all wells to start the reaction.
-
Incubate at room temperature for 30 minutes.[6]
-
-
Detection:
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Capillary Electrophoresis for CD39 Activity
This method separates and quantifies the substrate (ATP/ADP) and product (AMP) of the CD39-catalyzed reaction based on their electrophoretic mobility.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
-
Electrolyte solution (e.g., 1 M sodium borate)
-
Sample buffer (e.g., 0.1 M Tris-HCl pH 8.0)
-
Recombinant CD39, ATP/ADP, and inhibitors
Procedure:
-
Enzymatic Reaction:
-
Perform the CD39 enzymatic reaction in a similar manner to the malachite green assay, but in appropriate vials for the CE system.
-
At desired time points, stop the reaction (e.g., by adding EDTA or heating).
-
-
Capillary Preparation:
-
Flush the capillary with 0.1 M NaOH, followed by distilled water, and then the electrolyte solution.
-
-
Sample Injection:
-
Inject the reaction mixture into the capillary.
-
-
Electrophoresis:
-
Apply a high voltage across the capillary to separate the nucleotides.
-
-
Detection:
-
Detect the nucleotides as they pass the UV detector (typically at 254 nm or 260 nm).
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to ATP, ADP, and AMP by comparing their migration times and peak areas to known standards.
-
Calculate the extent of substrate conversion and the effect of the inhibitor.
-
LC-MS/MS for Nucleotide and Nucleoside Quantification
This highly sensitive and specific method allows for the simultaneous quantification of ATP, ADP, AMP, and adenosine in cell culture supernatants or other biological samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., HILIC or reversed-phase with an ion-pairing agent)
-
Mobile phases (e.g., ammonium acetate in water and acetonitrile)
-
Internal standards (e.g., stable isotope-labeled ATP, AMP, adenosine)
-
Cell culture supernatants from CD39-expressing cells treated with or without inhibitors
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatants.
-
Add internal standards to the samples.
-
Perform a protein precipitation step (e.g., with cold acetonitrile or perchloric acid) to remove proteins that can interfere with the analysis.
-
Centrifuge the samples and collect the supernatant.
-
-
LC Separation:
-
Inject the prepared sample onto the LC column.
-
Use a gradient of mobile phases to separate the nucleotides and nucleosides.
-
-
MS/MS Detection:
-
The eluting compounds are ionized (typically using electrospray ionization - ESI) and detected by the mass spectrometer.
-
Use Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification of each analyte based on its precursor and product ion masses.
-
-
Data Analysis:
-
Generate standard curves for each analyte using known concentrations.
-
Quantify the amount of ATP, ADP, AMP, and adenosine in the samples by comparing their peak areas to the standard curves and normalizing to the internal standards.
-
Evaluate the effect of the inhibitor on the extracellular nucleotide and nucleoside profile.
-
Conclusion
The validation of CD39 inhibition in a new experimental model requires a systematic approach. This compound serves as a valuable tool and benchmark for these studies. However, researchers should be aware of its off-target effects and consider testing more selective inhibitors in parallel. The experimental protocols provided in this guide offer a starting point for the robust characterization of CD39 inhibitors, enabling a deeper understanding of their therapeutic potential.
References
- 1. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory role of CD39 and CD73 in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. innate-pharma.com [innate-pharma.com]
- 5. researchgate.net [researchgate.net]
- 6. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
ARL67156: A Comparative Guide for Validating Ecto-Nucleotidase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ARL67156, a widely used ecto-nucleotidase inhibitor, with other available alternatives. This compound, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate, is a competitive inhibitor of several ecto-nucleotidases and has been instrumental in elucidating the role of these enzymes in various physiological and pathological processes.[1] This document offers an objective analysis of its performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tools for their studies.
Mechanism of Action and Target Profile
This compound is a non-hydrolysable analog of ATP, where the β,γ-phosphodiester bond is replaced by a dibromomethylene group.[1] This modification confers resistance to hydrolysis by ecto-nucleotidases, allowing it to act as a competitive inhibitor.[1][2] Its primary targets are members of the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family, also known as CD39.[2][3]
Ecto-nucleotidases are cell-surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[2][4] This process terminates P2 receptor signaling and initiates the production of adenosine, which has its own distinct signaling properties. The sequential hydrolysis of ATP to adenosine by CD39 and ecto-5'-nucleotidase (CD73) is a critical pathway in modulating immune responses, particularly in the tumor microenvironment where adenosine acts as an immunosuppressant.[2][3][5][6]
The inhibitory profile of this compound is not limited to a single enzyme. It exhibits varying degrees of inhibition across different ecto-nucleotidases, a crucial factor to consider when interpreting experimental results.
Performance Comparison of Ecto-Nucleotidase Inhibitors
The efficacy of this compound is often compared to other inhibitors, with potency varying depending on the specific ecto-nucleotidase and the experimental conditions. While it is a commonly used tool, it is considered a moderately potent inhibitor.[2][3] The following table summarizes the inhibitory constants (Ki) of this compound against various human ecto-nucleotidases, providing a quantitative basis for comparison.
| Ecto-Nucleotidase | This compound Ki (μM) | Alternative Inhibitor | Alternative Inhibitor Ki (μM) | Reference |
| NTPDase1 (CD39) | 11 ± 3 | POM-1 | 2.58 | [1][4] |
| NTPDase2 | Less Affected | POM-1 | 28.8 | [1][4] |
| NTPDase3 | 18 ± 4 | POM-1 | 3.26 | [1][4] |
| NTPDase8 | Less Affected (human) | - | - | [1] |
| NPP1 | 12 ± 3 | - | - | [1] |
| NPP3 | Less Affected | - | - | [1] |
| ecto-5'-nucleotidase (CD73) | Weakly Inhibitory | 6-amino-4-hydroxynaphthalene-2-sulfonic acid | 1.32 ± 0.09 | [1][7] |
Key Observations:
-
This compound is a competitive inhibitor of human NTPDase1, NTPDase3, and NPP1 with Ki values in the low micromolar range.[1]
-
It has a weaker effect on NTPDase2, NTPDase8, NPP3, and CD73.[1]
-
In some contexts, such as in murine colonic muscles, this compound was found to be a more effective inhibitor of ADP degradation than ATP degradation, while POM-1 was a more selective inhibitor of ATP degradation.[4] This highlights the importance of validating the inhibitor's effect in the specific experimental system being used.
-
For studies focused on CD73, specific inhibitors like 6-amino-4-hydroxynaphthalene-2-sulfonic acid offer significantly higher potency.[7]
Experimental Protocols
To facilitate the validation of ecto-nucleotidase inhibition in your research, detailed methodologies for commonly cited experiments are provided below.
Determination of Inhibitor Potency (Ki) using a Malachite Green Assay
This assay is a colorimetric method used to measure the inorganic phosphate (Pi) released from the hydrolysis of ATP by ecto-nucleotidases. The amount of Pi produced is indicative of enzyme activity, and the reduction in Pi in the presence of an inhibitor is used to determine its potency.
Materials:
-
Recombinant human ecto-nucleotidase (e.g., CD39)
-
ATP (substrate)
-
This compound or other inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add the recombinant enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (ATP) to all wells.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
The Ki value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Michaelis-Menten constant (Km) are known.
HPLC-Based Assay for Monitoring Nucleotide Metabolism
High-Performance Liquid Chromatography (HPLC) allows for the direct measurement of the substrate (ATP, ADP) and the products (ADP, AMP, adenosine) of the ecto-nucleotidase reaction. This provides a more detailed view of the enzyme's activity and the inhibitor's effect.
Materials:
-
Cells or tissue expressing the ecto-nucleotidase of interest
-
Superfusion buffer
-
ATP or ADP (substrate)
-
This compound or other inhibitors
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence)
-
Perchloric acid (for reaction termination and protein precipitation)
-
Potassium hydroxide (for neutralization)
Procedure:
-
Culture cells or prepare tissue slices and place them in a superfusion chamber.
-
Continuously superfuse the cells/tissue with buffer.
-
Introduce the substrate (e.g., etheno-ATP for fluorescence detection) into the superfusion buffer.
-
Collect fractions of the superfusate at regular intervals.
-
To study the effect of an inhibitor, introduce the inhibitor into the superfusion buffer prior to and during the substrate application.
-
Terminate the reaction in the collected fractions by adding perchloric acid.
-
Neutralize the samples with potassium hydroxide and centrifuge to remove the precipitate.
-
Analyze the supernatant using HPLC to quantify the amounts of substrate and its metabolites.
-
Compare the metabolic profiles in the absence and presence of the inhibitor to determine its effect on the degradation of the nucleotide.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: The ecto-nucleotidase cascade converts pro-inflammatory ATP to immunosuppressive adenosine.
Caption: A generalized workflow for determining the inhibitory potency of compounds like this compound.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of allosteric inhibitors of the ecto-5'-nucleotidase (CD73) targeting the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of sulfonic acids as efficient ecto-5'-nucleotidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
ARL67156: A Comparative Analysis of its Ecto-ATPase Inhibitory Effects Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced effects of ecto-ATPase inhibitors is critical for advancing research in purinergic signaling and developing novel therapeutics. This guide provides a comparative analysis of ARL67156, a widely used ecto-ATPase inhibitor, detailing its effects in various cell lines, alongside comprehensive experimental protocols and visual representations of its mechanism of action.
This compound, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate, is a competitive inhibitor of several ectonucleotidases, enzymes that hydrolyze extracellular ATP and other nucleotides. By inhibiting these enzymes, this compound effectively increases the local concentration and prolongs the signaling of extracellular ATP, a key molecule in numerous physiological and pathological processes. This guide offers a structured overview of its performance, supported by experimental data from a range of cell types.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound varies between different ectonucleotidases and, consequently, its effects differ depending on the specific ectonucleotidases expressed on the surface of a given cell line. The following table summarizes the key inhibitory constants (Ki) of this compound for various human and mouse ectonucleotidases.
| Enzyme Target | Species | Ki (μM) | Efficacy | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 | Weak competitive inhibitor | [1][2] |
| NTPDase3 | Human | 18 ± 4 | Weak competitive inhibitor | [1][2] |
| NPP1 | Human | 12 ± 3 | Weak competitive inhibitor | [1][2] |
| NTPDase2 | Human | - | Not an effective inhibitor | [1] |
| NTPDase8 | Human | - | Not an effective inhibitor | [1] |
| NPP3 | Human | - | Not an effective inhibitor | [1] |
| Ecto-5'-nucleotidase (CD73) | Human | - | Not an effective inhibitor | [1] |
| NTPDase8 | Mouse | - | Weak inhibitor | [1] |
Comparative Effects of this compound in Different Cell Lines
The functional consequences of this compound application are cell-type specific, reflecting the diverse roles of purinergic signaling in different biological contexts. The table below outlines the observed effects of this compound across a variety of cell lines.
| Cell Line/Type | Experimental Context | Observed Effects of this compound | Reference |
| COS-7 and HEK 293T Cells | Transfected with human NTPDases/NPPs | Competitively inhibited human NTPDase1, NTPDase3, and NPP1.[1] | |
| Endothelial Cells | Regulation of vascular tone | Potentiates UDP-induced vasoconstriction by inhibiting NTPDase1.[2] High expression of NTPDase1 makes them sensitive to this compound.[] | |
| Microglia | Neurovascular coupling and inflammation | Inhibition of CD39 by this compound raised basal cerebral blood flow and blunted the response to whisker stimulation.[4][5] Mimicked the LPS-microglia-induced decrease in synaptic facilitation.[6] | |
| Natural Killer (NK) Cells | Anti-tumor immunity | Enhances NK cell cytotoxicity against gastric cancer cells by upregulating activating molecules and reducing inhibitory receptors.[] | |
| Gastric Cancer Cells | Co-culture with NK cells | Increased susceptibility to NK cell-mediated killing in the presence of this compound. |
Signaling Pathway Modulation by this compound
This compound primarily impacts the purinergic signaling pathway by preventing the degradation of extracellular ATP. This leads to enhanced activation of P2 receptors (P2X and P2Y) on the cell surface, which can trigger a multitude of downstream signaling cascades. Conversely, by inhibiting the conversion of ATP to ADP and subsequently AMP, this compound reduces the substrate available for ecto-5'-nucleotidase (CD73), thereby decreasing the production of adenosine, a potent immunosuppressive molecule that signals through P1 (adenosine) receptors.
Caption: this compound inhibits NTPDase1/3, increasing ATP for P2 receptor activation and reducing adenosine-mediated immune suppression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.
Ectonucleotidase Activity Assays
1. Malachite Green Colorimetric Assay for ATPase Activity
This assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.
-
Principle: The malachite green molybdate reagent forms a colored complex with free phosphate, and the absorbance of this complex is measured spectrophotometrically.
-
Materials:
-
Malachite green hydrochloride
-
Ammonium molybdate
-
Triton X-100 or Tween 20
-
Citric acid or sodium citrate
-
Phosphate standard solution (e.g., KH2PO4)
-
ATP solution
-
Cell lysates or purified enzyme
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the Malachite Green Reagent: Mix a solution of malachite green with ammonium molybdate in acid. A stabilizer like Triton X-100 or Tween 20 is often included.[7][8]
-
Set up the reaction: In a 96-well plate, add the cell lysate or enzyme preparation, the reaction buffer, and varying concentrations of this compound or a vehicle control.
-
Initiate the reaction: Add ATP to start the hydrolysis reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction: Add a stop solution, such as citric acid or sodium citrate, to quench the enzymatic reaction.[7]
-
Develop the color: Add the malachite green reagent to each well and incubate at room temperature for 10-40 minutes to allow for color development.[9]
-
Measure absorbance: Read the absorbance at a wavelength between 600-660 nm using a microplate reader.[9]
-
Quantification: Calculate the amount of phosphate released by comparing the absorbance values to a standard curve generated with known concentrations of phosphate.
-
2. High-Performance Liquid Chromatography (HPLC) Assay for ATP Metabolites
HPLC provides a more detailed analysis by separating and quantifying ATP and its breakdown products (ADP, AMP).
-
Principle: Reversed-phase HPLC separates nucleotides based on their polarity. The separated nucleotides are then detected by UV absorbance.
-
Materials:
-
Procedure:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Collect the cell supernatant or lyse the cells.
-
To extract nucleotides, add ice-cold perchloric acid to the sample, vortex, and centrifuge to precipitate proteins.[10]
-
Neutralize the supernatant with potassium hydroxide and centrifuge to remove the potassium perchlorate precipitate.[10]
-
Filter the final supernatant through a 0.45 µm filter.[10]
-
-
HPLC Analysis:
-
Quantification:
-
Identify the peaks corresponding to ATP, ADP, and AMP based on the retention times of the standards.
-
Quantify the concentration of each nucleotide by integrating the peak area and comparing it to the standard curves.
-
-
Caption: Workflows for Malachite Green and HPLC assays to measure ectonucleotidase activity.
Conclusion
This compound serves as a valuable research tool for investigating the complex roles of purinergic signaling in a wide array of biological systems. Its efficacy as a competitive inhibitor of NTPDase1, NTPDase3, and NPP1 allows for the targeted modulation of extracellular ATP levels. However, its weak activity against other ectonucleotidases necessitates careful consideration of the specific enzymes expressed in the experimental model. The comparative data and detailed protocols provided in this guide are intended to assist researchers in designing and interpreting experiments aimed at elucidating the multifaceted contributions of ectonucleotidases to cellular function in both health and disease. As the field of purinergic signaling continues to expand, a thorough understanding of the tools available, such as this compound, will be paramount to future discoveries.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTPDase1 (CD39) controls nucleotide-dependent vasoconstriction in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enzymatic degradation of ATP to adenosine by microglial CD39 regulates neurovascular coupling and metabolic supply to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglia modulate the cerebrovascular reactivity through ectonucleotidase CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Malachite green ATPase assay [bio-protocol.org]
- 8. eubopen.org [eubopen.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. 2.4. HPLC analysis of ATP, ADP, and AMP [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. lab.research.sickkids.ca [lab.research.sickkids.ca]
Evaluating the selectivity of ARL67156 for NTPDase1 over other ectonucleotidases
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of enzyme inhibitors is paramount. This guide provides a detailed evaluation of ARL67156, a widely utilized ecto-ATPase inhibitor, with a specific focus on its selectivity for Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1) over other key ectonucleotidases.
This compound, chemically known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate, is a competitive inhibitor of certain ectonucleotidases.[1][2] Its mechanism of action stems from the substitution of the β-γ phosphodiester bond with a phosphodibromomethyl bond, rendering it resistant to hydrolysis by these enzymes.[1][2][3] This characteristic allows it to prolong the signaling effects of extracellular ATP and other nucleotides by impeding their breakdown.
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound has been characterized against a panel of human ectonucleotidases. The following table summarizes the key inhibition constants (Ki) for this compound against NTPDase1 and other related enzymes.
| Enzyme | Substrate(s) | This compound Inhibition Constant (Ki) in µM |
| NTPDase1 (CD39) | ATP, ADP | 11 ± 3 [1][4] |
| NTPDase2 | ATP > UTP | Less Affected[1][4][5] |
| NTPDase3 | ATP, UTP | 18 ± 4[1][4] |
| NTPDase8 | ATP, UTP | Less Affected (human)[1][4][5] |
| NPP1 | ATP, Ap3A | 12 ± 3[1][4] |
| NPP3 | pnp-TMP | Less Affected[1][4][5] |
| Ecto-5'-nucleotidase (CD73) | AMP | Less Affected[1][4][5] |
As the data indicates, this compound exhibits weak competitive inhibition against human NTPDase1, NTPDase3, and NPP1, with Ki values in the low micromolar range.[1][4] Notably, its inhibitory effect on NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase is significantly less pronounced.[1][4][5] This profile suggests that while not exclusively selective for NTPDase1, this compound can be a useful tool for distinguishing NTPDase1/3/NPP1 activity from that of other ectonucleotidases, particularly NTPDase2 and ecto-5'-nucleotidase.
Ectonucleotidase Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical ectonucleotidase signaling pathway and the point of inhibition by this compound. Extracellular ATP is sequentially hydrolyzed to ADP, AMP, and finally adenosine, with each step catalyzed by specific ectonucleotidases. Adenosine then acts on P1 (adenosine) receptors to elicit various physiological responses.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Benchmarking ARL67156 Against Novel Ecto-ATPase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective ecto-ATPase inhibitors is paramount for advancing therapeutics in oncology, immunology, and cardiovascular diseases. This guide provides an objective comparison of the well-established ecto-ATPase inhibitor, ARL67156, against a new wave of novel inhibitors, supported by experimental data and detailed protocols.
This compound has long served as a valuable tool in purinergic signaling research. However, its limitations, including moderate potency and a lack of selectivity for all ecto-ATPase isoforms, have spurred the development of new chemical entities with improved pharmacological profiles.[1][2] This guide delves into the performance of these next-generation inhibitors, offering a comprehensive resource for selecting the optimal compound for your research needs.
Quantitative Performance Analysis
The following tables summarize the inhibitory activities of this compound and a selection of novel ecto-ATPase inhibitors against various human nucleoside triphosphate diphosphohydrolase (NTPDase) isoforms. This data, compiled from multiple studies, provides a snapshot of the potency and selectivity of these compounds.
Table 1: Inhibitory Activity (IC50/Ki in µM) of this compound and Novel Inhibitors against Human NTPDase Isoforms
| Inhibitor | NTPDase1 (CD39) | NTPDase2 | NTPDase3 | NTPDase8 | Reference(s) |
| This compound | 11 (Ki) | >1000 (Ki) | 18 (Ki) | Weakly active | [1][2] |
| POM-1 | 2.58 (Ki) | 28.8 (Ki) | 3.26 (Ki) | - | [3] |
| PSB-16131 | - | 0.539 (IC50) | - | - | MedChemExpress |
| CD39-IN-1 | 0.0687 (IC50) | - | - | - | MedChemExpress |
| NTPDase-IN-2 (cpd 5g) | - | 0.04 (IC50) | - | 2.27 (IC50) | MedChemExpress |
| h-NTPDase-IN-3 (cpd 4d) | 34.13 (IC50) | 0.33 (IC50) | 23.21 (IC50) | 2.48 (IC50) | MedChemExpress |
| h-NTPDase-IN-4 (cpd 4c) | 3.58 (IC50) | 10.21 (IC50) | 0.13 (IC50) | 13.57 (IC50) | MedChemExpress |
| Thiadiazolopyrimidone 4d | - | - | 1.25 (IC50) | 0.21 (IC50) | [4] |
| Thiadiazolopyrimidone 4g | - | 1.72 (IC50) | - | - | [4] |
| Thiadiazolopyrimidone 4m | 1.13 (IC50) | - | - | - | [4] |
| Uridine-5'-carboxamide 19a (PSB-6426) | - | 8.2 (Ki) | - | - | [5] |
Note: "-" indicates data not available in the cited sources. Data is for human enzymes unless otherwise specified. IC50 and Ki values are indicative and may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the ecto-ATPase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Ecto-ATPase Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Screening.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. The following are detailed protocols for commonly used assays to determine ecto-ATPase activity and inhibitor potency.
Malachite Green Assay for Phosphate Detection
This colorimetric assay is a widely used method for determining the amount of inorganic phosphate released from ATP hydrolysis.
Materials:
-
Malachite Green solution (0.6 mM in 1.5 M sulfuric acid)
-
Ammonium molybdate solution (20 mM)
-
Assay Buffer: 10 mM HEPES, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Recombinant human NTPDase enzyme
-
ATP (substrate)
-
Inhibitor compounds (this compound and novel inhibitors)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the Assay Buffer.
-
In a 96-well plate, add 25 µL of the inhibitor dilution to each well. For control wells, add 25 µL of Assay Buffer.
-
Add 25 µL of the diluted recombinant NTPDase enzyme to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the ATP solution (final concentration typically at or below the Km of the enzyme).
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of the Malachite Green/Ammonium molybdate solution.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-640 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
High-Performance Liquid Chromatography (HPLC) for Nucleotide Analysis
HPLC provides a robust method for separating and quantifying ATP and its hydrolysis products (ADP and AMP), allowing for a direct measurement of enzyme activity.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5
-
Mobile Phase B: 100% Acetonitrile
-
Assay Buffer: As described for the Malachite Green assay.
-
Recombinant human NTPDase enzyme
-
ATP, ADP, and AMP standards
-
Inhibitor compounds
-
Reaction quenching solution (e.g., perchloric acid or a high concentration of EDTA)
Procedure:
-
Set up the enzymatic reaction as described in the Malachite Green assay (steps 1-6), but in larger volumes (e.g., 100-200 µL) in microcentrifuge tubes.
-
At specific time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume (e.g., 20 µL) of the filtered sample onto the HPLC system.
-
Separate the nucleotides using a gradient elution program. An example gradient is:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B
-
15-20 min: Hold at 80% Mobile Phase A / 20% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A and equilibrate.
-
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the amounts of ATP, ADP, and AMP by comparing the peak areas to a standard curve generated with known concentrations of the nucleotide standards.
-
Calculate the rate of ATP hydrolysis and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.[4][6][7][8]
Capillary Electrophoresis (CE) for High-Throughput Screening
CE offers a high-resolution, low-sample-consumption method for analyzing enzyme activity and is particularly well-suited for high-throughput screening of inhibitor libraries.
Materials:
-
Capillary electrophoresis system with a UV or diode-array detector
-
Fused-silica capillary (e.g., 50 µm internal diameter)
-
Running Buffer: e.g., 50 mM phosphate buffer, pH 7.0
-
Reaction Buffer: As described for the Malachite Green assay.
-
Recombinant human NTPDase enzyme
-
ATP, ADP, and AMP standards
-
Inhibitor compounds
Procedure:
-
Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the Running Buffer.
-
Prepare the reaction mixtures containing the enzyme, buffer, and inhibitor in sample vials.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture for a defined period at a controlled temperature.
-
Introduce a small plug of the reaction mixture into the capillary via hydrodynamic or electrokinetic injection.
-
Apply a high voltage (e.g., 20-30 kV) to separate the nucleotides.
-
Detect the nucleotides as they migrate past the detector window (typically at 254 nm or 260 nm).
-
Determine the peak areas of ATP, ADP, and AMP.
-
Calculate the enzyme activity and inhibitor potency as described for the HPLC method.[9][10][11][12]
Conclusion
The landscape of ecto-ATPase inhibitors is rapidly evolving, with novel compounds demonstrating significant improvements in potency and selectivity over the established inhibitor this compound. This guide provides a framework for researchers to compare these inhibitors and select the most appropriate tool for their specific research questions. The detailed protocols offer a starting point for establishing robust and reliable in-house assays for inhibitor characterization. As the field continues to advance, the development of even more refined ecto-ATPase inhibitors holds great promise for the future of purinergic signaling research and drug discovery.
References
- 1. Frontiers | Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 2. Nucleotide Analog this compound as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. 2.4. HPLC analysis of ATP, ADP, and AMP [bio-protocol.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 10. Capillary Electrophoresis : 7 Steps - Instructables [instructables.com]
- 11. youtube.com [youtube.com]
- 12. emeraldcloudlab.com [emeraldcloudlab.com]
Safety Operating Guide
Proper Disposal of ARL67156: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for ARL67156, a selective NTPDase inhibitor.
This compound, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethyleneATP trisodium salt, is a brominated organophosphate compound. Due to its chemical nature, it must be treated as hazardous waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including:
-
Safety goggles: To protect eyes from potential splashes.
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory coat: To protect skin and clothing.
Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhalation of any dust or aerosols.
Summary of this compound Properties for Disposal Consideration
| Property | Value/Information | Disposal Implication |
| Chemical Name | 6-N,N-Diethyl-D-β,γ-dibromomethyleneATP trisodium salt | Classified as a brominated organophosphate. |
| Physical Form | Typically a white to off-white solid | Handle as a powder, avoiding dust generation. |
| Storage Temperature | -20°C | Bring to room temperature in a desiccator before handling to avoid condensation. |
| Solubility | Soluble in water | Aqueous solutions must also be disposed of as hazardous waste. |
| Stability | Relatively stable to enzymatic hydrolysis but can degrade under acidic conditions. | Avoid mixing with acidic waste streams. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
This compound waste, including the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be segregated from non-hazardous waste.
-
Due to its bromine content, this waste must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated organic waste.
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound with non-sparking tools.
-
Place the solid waste into a clearly labeled, sealable, and compatible hazardous waste container.
-
For contaminated disposable labware, place it directly into the designated halogenated waste container.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated "Halogenated Organic Liquid Waste" container.
-
Do not pour this compound solutions down the drain.
-
If a small spill occurs, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand), and then place the absorbent material into the solid halogenated waste container.
-
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound" and "Halogenated Organic Waste."
-
Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the generating laboratory.
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials, particularly strong acids, which could cause degradation.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary method of disposal for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor your institution's specific protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance on hazardous waste disposal.
Personal protective equipment for handling ARL67156
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of ARL67156, a selective ecto-ATPase inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound, based on Safety Data Sheet (SDS) information and general best practices for handling powdered chemical agents.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety goggles with side-shields. A face shield should be worn over goggles when there is a significant splash risk.[1][2][3] | Protects eyes from airborne powder and accidental splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Consider double-gloving for extended procedures or when handling concentrated solutions.[2][3][4][5] | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[4][5] Check for visible tears or punctures before use.[5] |
| Body Protection | A buttoned lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.[2][6] | Protects skin and clothing from contamination. |
| Respiratory Protection | For handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or a half-mask respirator with organic vapor cartridges and P100 particulate filters is required.[7][8][9][10] | This compound is a powder, and inhalation of airborne particles should be avoided. A fit-tested respirator is essential when engineering controls are not available or insufficient.[8][11] |
Operational Plans: Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on ecto-ATPase activity.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).
-
Prepare assay buffer and substrate solution (e.g., ATP).
-
Prepare the enzyme solution (e.g., recombinant NTPDase1).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Initiate the reaction by adding the enzyme solution.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction.
-
Measure the product formation (e.g., inorganic phosphate) using a suitable detection method.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.
-
In Vivo Administration to a Rodent Model
This protocol provides a general workflow for the intraperitoneal (IP) administration of this compound to rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Preparation:
-
Acclimate the animals to the housing conditions.
-
Weigh each animal to determine the correct dosage.
-
-
Dose Preparation:
-
Based on the animal's weight, calculate the required volume of the this compound solution.
-
Draw the calculated volume into a sterile syringe fitted with an appropriate needle.
-
-
Administration:
-
Properly restrain the animal.
-
Locate the injection site in the lower abdominal quadrant.
-
Insert the needle at the correct angle to avoid puncturing internal organs.
-
Inject the this compound solution.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
-
Post-Procedure:
-
Return the animal to its cage.
-
Monitor the animal according to the experimental protocol.
-
Dispose of the used syringe and needle in a designated sharps container.
-
Visualized Workflows and Pathways
Caption: this compound inhibits ecto-ATPase, preventing ATP hydrolysis.
Caption: Workflow for an in vitro enzyme inhibition assay.
Caption: Logical workflow for the safe disposal of this compound waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".
-
Containers: Use appropriate, sealed, and leak-proof containers for waste collection.
-
Disposal Route: Dispose of all this compound waste through an approved hazardous waste disposal service. Do not dispose of it down the drain or in regular trash.[12]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[13]
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. westlab.com.au [westlab.com.au]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. westlab.com [westlab.com]
- 7. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 8. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 9. bestsafetyequipments.com [bestsafetyequipments.com]
- 10. Respirator - Wikipedia [en.wikipedia.org]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
